L-Asparagine-13C4,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
138.076 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
DCXYFEDJOCDNAF-FLEDYEEXSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Asparagine-¹³C₄,¹⁵N₂: A Technical Guide for Researchers
This in-depth guide provides a comprehensive overview of L-Asparagine-¹³C₄,¹⁵N₂, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key information with diagrams.
Core Concepts: Introduction to L-Asparagine-¹³C₄,¹⁵N₂
L-Asparagine-¹³C₄,¹⁵N₂ is a non-radioactive, isotopically labeled form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with the heavy isotope carbon-13 (¹³C), and both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (¹⁵N).[1][2] This labeling results in a molecule that is chemically identical to natural L-asparagine but has a greater molecular weight.
This mass difference is the key to its utility in a variety of analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] It serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[3][4]
Chemical Structure and Properties
The fundamental structure of L-Asparagine-¹³C₄,¹⁵N₂ is identical to that of L-asparagine. The isotopic labeling does not alter its chemical reactivity or three-dimensional shape.
Caption: Chemical structure of L-Asparagine-¹³C₄,¹⁵N₂.
Table 1: Chemical and Physical Properties of L-Asparagine-¹³C₄,¹⁵N₂
| Property | Value |
| Chemical Formula | ¹³C₄H₈¹⁵N₂O₃ |
| Molecular Weight | 138.08 g/mol [5] |
| Monoisotopic Mass | 138.06098125 Da |
| CAS Number | 781596-75-6[5] |
| Appearance | Solid[6][7] |
| Melting Point | 232-235 °C (decomposes)[6][7] |
| Isotopic Purity (¹³C) | ≥98 atom %[7] |
| Isotopic Purity (¹⁵N) | ≥98 atom %[7] |
| Chemical Purity | ≥95%[6][7] |
Note: Some properties may be listed for the monohydrate form, which has a molecular weight of 156.09 g/mol .[6][7]
Applications in Research and Development
L-Asparagine-¹³C₄,¹⁵N₂ is a valuable tool in various research areas due to its properties as a stable isotope-labeled internal standard.
Quantitative Mass Spectrometry
The primary application of L-Asparagine-¹³C₄,¹⁵N₂ is as an internal standard in quantitative mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] By adding a known amount of the labeled compound to a biological sample, the concentration of endogenous, unlabeled L-asparagine can be determined with high accuracy and precision.[4] This is crucial in:
-
Metabolomics: Studying the concentration of amino acids in various biological fluids and tissues to understand metabolic pathways and disease states.
-
Clinical Research: Quantifying amino acid levels for disease diagnosis and monitoring, such as in studies of childhood acute lymphoblastic leukemia where asparagine metabolism is critical.[3]
-
Pharmacokinetic Studies: Assessing the impact of drugs on amino acid metabolism.
NMR Spectroscopy
In NMR spectroscopy, uniform labeling with ¹³C and ¹⁵N is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules. While L-Asparagine-¹³C₄,¹⁵N₂ can be used in these studies, it is more commonly incorporated into larger proteins through cell-free protein synthesis or by providing it as a nutrient source to cells expressing a protein of interest.[1][8]
Experimental Protocols
This section provides an overview of common experimental methodologies involving L-Asparagine-¹³C₄,¹⁵N₂.
Quantitative Analysis of L-Asparagine by LC-MS/MS
The following is a synthesized protocol for the quantification of L-asparagine in human plasma using L-Asparagine-¹³C₄,¹⁵N₂ as an internal standard, based on common practices in the field.
3.1.1. Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of L-Asparagine-¹³C₄,¹⁵N₂ solution (the internal standard) to each plasma sample. The final concentration of the internal standard should be close to the expected concentration of the analyte.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or a 10% solution of trichloroacetic acid (TCA) or sulfosalicylic acid to precipitate proteins.[9]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.
References
- 1. Application Note 36 â Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids in H2O for the Production of Perdeuterated Proteins with 1H in the Exchangeable Positions [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 5. L-Asparagine(70-47-3) 13C NMR [m.chemicalbook.com]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. bmse000030 L-Asparagine at BMRB [bmrb.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to L-Asparagine-¹³C₄,¹⁵N₂: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of L-Asparagine-¹³C₄,¹⁵N₂, its role in key metabolic pathways, and detailed experimental protocols for its application in research and development. This isotopically labeled amino acid is a powerful tool for tracing metabolic pathways, quantifying protein dynamics, and serving as an internal standard in mass spectrometry-based analyses.
Core Physical and Chemical Properties
L-Asparagine-¹³C₄,¹⁵N₂ is a stable, non-radioactive isotopically labeled version of the amino acid L-asparagine. The carbon and nitrogen atoms in the molecule have been enriched with ¹³C and ¹⁵N isotopes, respectively. This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of L-Asparagine-¹³C₄,¹⁵N₂ in both its anhydrous and monohydrate forms. These values are compiled from various commercial suppliers and databases.
Table 1: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂ (Anhydrous)
| Property | Value |
| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ |
| Molecular Weight | 138.08 g/mol [1][2] |
| Exact Mass | 138.06098125 Da[3] |
| Melting Point | 232 °C (decomposes)[1] |
| Appearance | Solid[1] |
| Isotopic Purity (¹³C) | ≥98 atom %[4] |
| Isotopic Purity (¹⁵N) | ≥98 atom %[1][4] |
| Chemical Purity | ≥95% (CP)[1] |
| Mass Shift | M+6[1][4] |
| CAS Number | 781596-75-6[1][2] |
Table 2: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂ (Monohydrate)
| Property | Value |
| Molecular Formula | ¹³C₄H₁₀¹⁵N₂O₄ |
| Molecular Weight | 156.09 g/mol [4][5] |
| Melting Point | 233-235 °C[4] |
| Appearance | Solid[4] |
| Isotopic Purity (¹³C) | 98 atom %[4] |
| Isotopic Purity (¹⁵N) | 98 atom %[4] |
| Chemical Purity | 95% (CP)[4] |
| Optical Activity | [α]25/D +31.5°, c = 1 in 1 M HCl[4] |
| Solubility | H₂O: 20 mg/mL (requires sonication); DMSO: 1 mg/mL (requires sonication and warming)[6] |
| CAS Number | 202406-87-9[5][6] |
Metabolic and Signaling Pathways
L-Asparagine is a non-essential amino acid that plays a crucial role in various cellular processes, including protein synthesis, nitrogen transport, and cell signaling.[7] Its metabolism is intricately linked with that of other amino acids, particularly glutamine.
Asparagine and Glutamine Metabolism
Asparagine is synthesized from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[8] Conversely, asparagine can be hydrolyzed back to aspartate and ammonia by the enzyme asparaginase.[8] The isotopic labels in L-Asparagine-¹³C₄,¹⁵N₂ allow researchers to trace the flow of its carbon and nitrogen atoms through these and other interconnected metabolic pathways.
Asparagine-mTORC1 Signaling Pathway
Recent research has highlighted the role of asparagine as a signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and metabolism. Asparagine availability can influence mTORC1 signaling, thereby impacting processes like glycolysis and thermogenesis.[1][4]
Experimental Protocols
L-Asparagine-¹³C₄,¹⁵N₂ is a versatile tool for a range of experimental applications. Below are detailed protocols for its use in metabolic tracing studies using LC-MS/MS and as an internal standard.
Protocol 1: Metabolic Tracing in Cell Culture using LC-MS/MS
This protocol outlines the general steps for tracing the metabolism of L-Asparagine-¹³C₄,¹⁵N₂ in cultured cells.
Workflow Diagram
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare labeling medium by supplementing base medium (lacking unlabeled asparagine) with L-Asparagine-¹³C₄,¹⁵N₂ at a concentration similar to that of the standard medium.
-
Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest.
2. Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent, typically 80% methanol, to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Perform freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the isotopologues of asparagine and its downstream metabolites. The transitions will be based on the mass of the labeled precursor ion and its characteristic fragment ions.
4. Data Analysis:
-
Process the raw LC-MS/MS data to obtain peak areas for the different isotopologues.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional labeling of each metabolite to trace the metabolic fate of the ¹³C and ¹⁵N atoms from asparagine.
Protocol 2: Use as an Internal Standard for Quantitative Analysis
L-Asparagine-¹³C₄,¹⁵N₂ can be used as an internal standard to accurately quantify the concentration of endogenous L-asparagine in biological samples.
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-¹³C₄,¹⁵N₂.
-
Perform protein precipitation and metabolite extraction as described in Protocol 1.
2. LC-MS/MS Analysis:
-
Analyze the extracted sample by LC-MS/MS using an MRM method that includes transitions for both the unlabeled (endogenous) asparagine and the labeled internal standard.
3. Quantification:
-
Determine the peak area ratio of the endogenous L-asparagine to the L-Asparagine-¹³C₄,¹⁵N₂ internal standard.
-
Create a calibration curve using known concentrations of unlabeled L-asparagine spiked with the same amount of the internal standard.
-
Use the peak area ratio from the biological sample and the calibration curve to determine the absolute concentration of endogenous L-asparagine.
Conclusion
L-Asparagine-¹³C₄,¹⁵N₂ is an invaluable tool for researchers in the fields of metabolism, cell biology, and drug development. Its stable isotopic labels enable precise tracing of metabolic pathways and accurate quantification of endogenous asparagine levels. The protocols and data provided in this guide serve as a comprehensive resource for the effective application of this powerful research compound.
References
- 1. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isotopic Purity of L-Asparagine-¹³C₄,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Asparagine-¹³C₄,¹⁵N₂. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of asparagine in biological systems. This document details synthetic methodologies, experimental protocols for purity assessment, and relevant biological pathways.
Synthesis of L-Asparagine-¹³C₄,¹⁵N₂
The synthesis of L-Asparagine-¹³C₄,¹⁵N₂ can be achieved through several methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. A chemoenzymatic approach, which combines the use of a fully labeled precursor with an enzymatic reaction, is a common and efficient method.
Chemoenzymatic Synthesis Protocol
This protocol describes a representative chemoenzymatic synthesis of L-Asparagine-¹³C₄,¹⁵N₂ starting from commercially available L-Aspartic acid-¹³C₄,¹⁵N. The process involves the amidation of the labeled L-aspartic acid catalyzed by the enzyme L-asparaginase.
Materials:
-
L-Aspartic acid-¹³C₄,¹⁵N (isotopic purity ≥ 98%)
-
L-Asparaginase (from E. coli or other suitable source)
-
Ammonium chloride (¹⁵NH₄Cl, isotopic purity ≥ 98%)
-
Tris-HCl buffer (50 mM, pH 8.6)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Diethyl ether
-
Deionized water
Equipment:
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
Incubator or water bath
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Chromatography system (e.g., ion-exchange or size-exclusion)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve L-Aspartic acid-¹³C₄,¹⁵N and a molar excess of ¹⁵NH₄Cl in 50 mM Tris-HCl buffer (pH 8.6).
-
Enzymatic Reaction: Add L-asparaginase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10-20 units per mmol of substrate can be used.
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 2-4 hours. Monitor the reaction progress by a suitable method, such as HPLC or TLC.
-
Reaction Termination: Once the reaction is complete, terminate it by adding trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.
-
Enzyme Removal: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Carefully collect the supernatant containing the L-Asparagine-¹³C₄,¹⁵N₂.
-
Purification:
-
Precipitation: The crude product can be precipitated from the supernatant by the addition of cold ethanol. The precipitate is then collected by centrifugation and washed with diethyl ether.
-
Chromatography: For higher purity, the supernatant can be subjected to ion-exchange or size-exclusion chromatography. The fractions containing L-Asparagine-¹³C₄,¹⁵N₂ are collected.[1][2]
-
-
Lyophilization: The purified solution is freeze-dried to obtain the final product as a solid.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of L-Asparagine-¹³C₄,¹⁵N₂.
Isotopic Purity Analysis
The isotopic purity of the synthesized L-Asparagine-¹³C₄,¹⁵N₂ is a critical parameter. The primary techniques for determining isotopic enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data on Isotopic Purity
The following table summarizes the typical isotopic purity of commercially available L-Asparagine-¹³C₄,¹⁵N₂.
| Supplier | Catalog Number | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) | Chemical Purity |
| Sigma-Aldrich | 608157 | ≥99 atom % | ≥98 atom % | ≥95% (CP) |
| Cambridge Isotope Laboratories | CNLM-3819-H | 99% | 99% | 98%[3] |
| MedchemExpress | HY-W017443S | - | - | - |
Note: Isotopic and chemical purity levels may vary by lot.
Experimental Protocol: GC-MS for Isotopic Purity
This protocol is adapted from the UC Davis Stable Isotope Facility's method for amino acid analysis.[4]
1. Sample Preparation and Derivatization:
-
Hydrolysis (if in protein matrix): Acid hydrolysis is performed to liberate individual amino acids from proteinaceous samples using 6 M HCl at 150°C for 70 minutes.
-
Derivatization: Amino acids are derivatized to their N-acetyl methyl esters (NACME) to make them volatile for GC analysis. This involves:
-
Drying the sample under a stream of nitrogen.
-
Adding acidified methanol and heating at 100°C for 1 hour.
-
Evaporating the methanol and adding dichloromethane (DCM) to remove excess reagents.
-
Acetylation with a mixture of acetic anhydride, trimethylamine, and acetone at 60°C for 10 minutes.
-
Evaporation of reagents under nitrogen.
-
Extraction of the N-acetyl methyl esters into ethyl acetate.
-
2. GC-C-IRMS Analysis:
-
Instrument: A Thermo Trace GC 1310 gas chromatograph coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer via a GC IsoLink II combustion interface.
-
Column: Agilent DB 35 column (60 m x 0.32 mm ID, 1.5 µm film thickness).
-
Injection: 260°C (splitless, 1 min).
-
Temperature Program: 70°C (hold 2 min); ramp to 140°C at 15°C/min (hold 4 min); ramp to 240°C at 12°C/min (hold 5 min); ramp to 255°C at 8°C/min (hold 35 min).
-
Combustion Reactor: NiO tube with CuO and NiO wires at 1000°C.
-
¹⁵N Analysis: A liquid nitrogen trap is used to remove CO₂ from the post-combustion carrier stream to prevent isobaric interference.
3. Data Analysis:
-
Isotopic ratios are measured and calibrated against known reference materials. The isotopic enrichment is calculated by comparing the abundance of the labeled isotopologue (M+6 for L-Asparagine-¹³C₄,¹⁵N₂) to the unlabeled isotopologue.
Experimental Protocol: LC-MS/MS for Isotopic Purity
This protocol is for the analysis of underivatized amino acids in a biological matrix.[5][6]
1. Sample Preparation:
-
Protein Precipitation: For plasma or cell media samples, proteins are precipitated using a 30% sulfosalicylic acid solution.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Dilution: The supernatant is diluted with the mobile phase before injection.
2. LC-MS/MS Analysis:
-
Instrument: An Agilent 1290 infinity UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.
-
B: 0.5% formic acid and 0.3% HFBA in acetonitrile.
-
-
Gradient: A gradient from 0% to 5% B over 5 minutes is used.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for both the labeled and unlabeled asparagine. For L-Asparagine-¹³C₄,¹⁵N₂, the precursor ion will have an m/z of 139.08 and the unlabeled will be 133.06. Product ions will depend on the fragmentation pattern.
-
3. Data Analysis:
-
The peak areas of the labeled and unlabeled asparagine are integrated from the chromatograms. The isotopic enrichment is calculated as the ratio of the labeled peak area to the sum of the labeled and unlabeled peak areas.
Experimental Workflow for Isotopic Purity Analysis
Caption: Workflow for Isotopic Purity Analysis using GC-MS and LC-MS/MS.
Biological Significance and Signaling Pathways
L-Asparagine is a non-essential amino acid that plays a crucial role in various metabolic pathways, including protein synthesis and nitrogen metabolism.
Asparagine Metabolism
L-Asparagine is synthesized from L-aspartic acid and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, it can be hydrolyzed back to L-aspartic acid and ammonia by the enzyme L-asparaginase.
Simplified Asparagine Metabolic Pathway
Caption: Simplified overview of the asparagine metabolic pathway.
Role in Drug Development
L-Asparagine metabolism is a key target in cancer therapy, particularly for acute lymphoblastic leukemia (ALL). Cancer cells with low expression of asparagine synthetase are dependent on extracellular asparagine for their proliferation. The enzyme L-asparaginase is used as a therapeutic agent to deplete circulating asparagine, thereby selectively starving and killing these cancer cells.[7][8] The use of L-Asparagine-¹³C₄,¹⁵N₂ allows researchers to study the pharmacodynamics of L-asparaginase and to investigate asparagine metabolism in cancer cells, aiding in the development of more effective cancer therapies.
References
- 1. scielo.br [scielo.br]
- 2. Production, purification and characterization of l-asparaginase from streptomyces gulbargensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]
- 4. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. chem-agilent.com [chem-agilent.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
L-Asparagine-13C4,15N2 CAS number and molecular weight
An In-Depth Technical Guide to L-Asparagine-13C4,15N2
For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying protein dynamics, and understanding drug pharmacokinetics. This compound, a stable isotope-labeled version of the amino acid L-asparagine, serves as a crucial tracer in a variety of advanced research applications. This technical guide provides an in-depth overview of its properties, common experimental applications, and the biochemical pathways it helps to investigate.
Core Properties and Specifications
This compound is synthesized to replace all four carbon atoms with carbon-13 (¹³C) and both nitrogen atoms with nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. The compound is typically available in both anhydrous and monohydrate forms, each with a distinct CAS number and molecular weight.
Below is a summary of the key quantitative data for this compound and its monohydrate form.
| Property | This compound | This compound Monohydrate |
| CAS Number | 781596-75-6[1] | 202406-87-9[2][] |
| Molecular Formula | ¹³C₄H₈¹⁵N₂O₃ | ¹³C₄H₈¹⁵N₂O₃ · H₂O |
| Molecular Weight | 138.08 g/mol [1][4] | 156.09 g/mol [2][5][6] |
| Isotopic Purity (¹³C) | ≥98-99 atom %[2][5] | ≥98 atom %[5][6] |
| Isotopic Purity (¹⁵N) | ≥98 atom %[5] | ≥98 atom %[5][6] |
| Chemical Purity | ≥95% (CP)[5] | 95% (CP)[5][6] |
| Form | Solid[5] | Solid[5][6] |
| Melting Point | 232 °C (decomposes) | 233-235 °C[5][6] |
| Optical Activity | Not specified | [α]25/D +31.5°, c = 1 in 1 M HCl[5][6] |
Experimental Protocols and Methodologies
While specific experimental protocols are highly dependent on the research question and instrumentation, this compound is primarily utilized in methodologies that leverage its increased mass. Below are outlines of key experimental approaches.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is used to quantify the rates of metabolic reactions within a biological system. This compound serves as a tracer to follow the fate of asparagine through various biochemical pathways.
-
Cell Culture and Labeling : Cells or organisms are cultured in a medium where standard L-asparagine is replaced with this compound. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest.
-
Metabolite Extraction : After the labeling period, metabolites are rapidly extracted from the biological samples, often using a cold solvent mixture (e.g., methanol/water/chloroform) to quench enzymatic activity.
-
LC-MS/MS Analysis : The extracted metabolites are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is configured to detect the mass shift of downstream metabolites that have incorporated the ¹³C and ¹⁵N isotopes from the labeled asparagine.
-
Data Analysis : The resulting mass isotopomer distribution data is used to calculate the relative or absolute fluxes through specific metabolic pathways by fitting the data to a metabolic network model.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics that relies on metabolic incorporation of "heavy" labeled amino acids. While arginine and lysine are most common, asparagine labeling can be used for specific research goals.
-
Cell Culture : Two populations of cells are cultured in identical media, except one contains the natural "light" L-asparagine, and the other contains the "heavy" this compound.
-
Protein Extraction and Digestion : After several cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell populations. The protein samples are then combined and digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry : The peptide mixture is analyzed by LC-MS/MS. Pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling are identified.
-
Quantification : The relative abundance of a peptide (and thus its parent protein) in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide peaks.
Key Signaling Pathway: L-Asparaginase and Cancer Therapy
L-Asparagine is a critical amino acid for the proliferation of certain cancer cells, particularly those causing acute lymphoblastic leukemia (ALL). These cells often lack sufficient asparagine synthetase (ASNS) activity to produce their own asparagine. The enzyme L-asparaginase is used as a chemotherapeutic agent because it catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia, thereby depleting the circulating supply of asparagine required by the cancer cells.[7][8][9] this compound is an invaluable tool for studying the efficacy and mechanism of this enzymatic therapy.
The workflow below illustrates this therapeutic mechanism.
Caption: Mechanism of L-asparaginase in cancer therapy.
This diagram illustrates how the drug L-asparaginase depletes L-asparagine in the bloodstream. This prevents leukemic cells, which cannot synthesize their own asparagine, from taking up this essential amino acid. The resulting inhibition of protein synthesis ultimately leads to programmed cell death (apoptosis). Using this compound as a tracer allows researchers to precisely measure the rate of depletion and its impact on cellular metabolism.
References
- 1. glpbio.com [glpbio.com]
- 2. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]
- 4. This compound | C4H8N2O3 | CID 16217568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound monohydrate 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound monohydrate 98 atom % 13C, 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rroij.com [rroij.com]
An In-Depth Technical Guide to the Safe Handling and Application of L-Asparagine-¹³C₄,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Asparagine-¹³C₄,¹⁵N₂, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document details its safe handling, storage, and application in key experimental protocols.
Compound Identification and Properties
L-Asparagine-¹³C₄,¹⁵N₂ is a non-radioactive, isotopically enriched form of the amino acid L-asparagine. The carbon and nitrogen atoms within the molecule are replaced with their heavier stable isotopes, ¹³C and ¹⁵N, respectively. This labeling makes it an invaluable tracer for a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physical and Chemical Properties of L-Asparagine-¹³C₄,¹⁵N₂
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₄H₈¹⁵N₂O₃ | [1] |
| Molecular Weight | ~138.08 g/mol | [1] |
| CAS Number | 781596-75-6 | [1] |
| Form | Solid | [2] |
| Melting Point | 232 °C (decomposes) | [2] |
| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [2] |
| Appearance | White to off-white solid | N/A |
Note: The monohydrate form of this compound is also commercially available and will have a different molecular weight.
Safety and Handling
While L-Asparagine-¹³C₄,¹⁵N₂ is not classified as a hazardous substance, standard laboratory safety practices should always be observed.
2.1. Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is advised.[2]
-
Body Protection: A standard laboratory coat.
2.2. Storage and Stability
Proper storage is crucial to maintain the integrity and stability of L-Asparagine-¹³C₄,¹⁵N₂.
Table 2: Storage and Stability Recommendations
| Condition | Recommendation | Source(s) |
| Storage Temperature | Room temperature, away from light and moisture. | [3] |
| Storage Class | 11 - Combustible Solids | [2] |
| Long-term Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [4] |
2.3. First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
Experimental Protocols and Applications
L-Asparagine-¹³C₄,¹⁵N₂ is a versatile tool in various research applications, primarily as a tracer to elucidate biological pathways and quantify molecular changes.
3.1. Metabolic Flux Analysis (MFA) using LC-MS
Metabolic flux analysis with stable isotopes allows for the quantitative study of metabolic pathways. L-Asparagine-¹³C₄,¹⁵N₂ can be used to trace the flow of carbon and nitrogen through asparagine-related metabolic networks.
Experimental Workflow:
-
Cell Culture and Labeling: Culture cells in a medium where standard L-asparagine is replaced with L-Asparagine-¹³C₄,¹⁵N₂. The duration of labeling will depend on the specific experimental goals and the turnover rate of the metabolites of interest.
-
Metabolite Extraction: After the desired labeling period, quench cellular metabolism rapidly and extract metabolites. A common method involves using a cold solvent mixture such as 80% methanol.
-
LC-MS Analysis: Separate and detect the labeled metabolites using liquid chromatography-mass spectrometry (LC-MS). The mass shift due to the ¹³C and ¹⁵N isotopes allows for the differentiation and quantification of labeled versus unlabeled metabolites.
-
Data Analysis: Analyze the mass isotopomer distributions to calculate the relative or absolute metabolic fluxes through the pathways of interest.
3.2. Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the quantitative analysis of proteomes. By incorporating "heavy" labeled amino acids into proteins, researchers can accurately compare protein abundance between different cell populations.[5]
Experimental Workflow:
-
Cell Culture and Labeling: Grow one population of cells in a "light" medium containing natural L-asparagine and another population in a "heavy" medium where L-asparagine is replaced with L-Asparagine-¹³C₄,¹⁵N₂.[5] It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five cell doublings.[6]
-
Sample Mixing and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the "heavy" L-Asparagine-¹³C₄,¹⁵N₂ will exhibit a specific mass shift compared to their "light" counterparts.
-
Data Analysis: Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
3.3. Protein NMR Spectroscopy
Isotopic labeling is essential for determining the structure and dynamics of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy, especially for larger proteins.[7]
Sample Preparation Workflow:
-
Protein Expression and Labeling: Express the protein of interest in a system (e.g., E. coli) that allows for the incorporation of labeled amino acids. Grow the expression host in a minimal medium supplemented with L-Asparagine-¹³C₄,¹⁵N₂ as the sole source of asparagine.
-
Protein Purification: Purify the labeled protein to a high degree of homogeneity using standard chromatographic techniques.
-
Sample Preparation for NMR: Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer. The optimal protein concentration is typically between 0.3 and 0.5 mM.[7] The buffer should be chosen to maintain protein stability and solubility over the course of the NMR experiment.
-
NMR Data Acquisition: Acquire NMR data using multidimensional experiments that take advantage of the ¹³C and ¹⁵N labels to resolve spectral overlap and facilitate resonance assignment.
Signaling and Metabolic Pathways
Understanding the metabolic fate of asparagine and its role in cellular signaling is critical for interpreting data from experiments using L-Asparagine-¹³C₄,¹⁵N₂.
4.1. Asparagine Metabolism
L-asparagine is a non-essential amino acid that plays a key role in nitrogen transport and storage. Its metabolism involves both biosynthesis and degradation pathways.
Caption: Biosynthesis and degradation pathway of L-Asparagine.
4.2. L-Asparaginase and mTOR Signaling in Leukemia
L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL). It depletes circulating asparagine, leading to the starvation and apoptosis of leukemic cells which often lack sufficient asparagine synthetase activity.[8] This depletion of asparagine has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9]
Caption: Inhibition of the mTOR signaling pathway by L-asparaginase.
Conclusion
L-Asparagine-¹³C₄,¹⁵N₂ is a powerful and safe tool for researchers in the life sciences. Its proper handling and application in well-designed experiments can provide profound insights into cellular metabolism, protein dynamics, and the mechanisms of disease. This guide serves as a foundational resource to aid in the effective and safe utilization of this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional and quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asparagine - Wikipedia [en.wikipedia.org]
The Central Role of L-Asparagine in Metabolic Pathways and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-asparagine, a non-essential amino acid, holds a critical position at the crossroads of cellular metabolism and protein synthesis. While primarily recognized as a fundamental building block for polypeptides, its significance extends to nitrogen balance, metabolic regulation, and cell signaling. This technical guide provides an in-depth exploration of L-asparagine's metabolic pathways, its integral role in protein synthesis and post-translational modifications, and its emerging importance as a signaling molecule. The document further details established experimental protocols for the quantification of L-asparagine and the assessment of key enzymatic activities, presents quantitative data on enzyme kinetics and cellular concentrations, and visualizes the intricate signaling networks governing its metabolism. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, oncology, and drug development.
L-Asparagine Metabolism: A Tale of Two Enzymes
The cellular pool of L-asparagine is tightly regulated through its synthesis and degradation, primarily orchestrated by two key enzymes: Asparagine Synthetase (ASNS) and L-asparaginase.
Biosynthesis of L-Asparagine
L-asparagine is synthesized from L-aspartate and L-glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS) .[1][2] This reaction is pivotal for maintaining the intracellular supply of L-asparagine, especially in proliferating cells. The overall reaction is as follows:
L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi[2][3]
The expression and activity of ASNS are highly regulated in response to cellular stress, particularly amino acid deprivation and endoplasmic reticulum (ER) stress, through the Amino Acid Response (AAR) and Unfolded Protein Response (UPR) pathways, respectively.[4][5]
Degradation of L-Asparagine
The hydrolysis of L-asparagine back to L-aspartate and ammonia is catalyzed by the enzyme L-asparaginase .[6] This enzyme is not typically found in mammalian cells but is utilized as a therapeutic agent in the treatment of certain cancers, such as acute lymphoblastic leukemia (ALL), which often exhibit low ASNS expression and are therefore dependent on extracellular L-asparagine.[7] The enzymatic reaction is:
L-asparagine + H₂O → L-aspartate + NH₃[8]
The Multifaceted Role of L-Asparagine in Protein Synthesis
L-asparagine's contribution to protein synthesis is multifaceted, extending beyond its direct incorporation into polypeptide chains.
A Building Block for Proteins
As one of the 20 proteinogenic amino acids, L-asparagine is incorporated into proteins during translation, dictated by the codons AAU and AAC.[9] Its polar side chain, containing an amide group, can participate in hydrogen bonding, contributing to the secondary and tertiary structure of proteins.
N-linked Glycosylation: A Critical Post-Translational Modification
L-asparagine plays a crucial and specific role in N-linked glycosylation, a vital post-translational modification for many eukaryotic proteins.[10][11][12] An oligosaccharide is transferred to the amide nitrogen of an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[10][13] This process is critical for proper protein folding, stability, trafficking, and function, impacting processes such as cell-cell recognition and immune responses.[10][11]
Quantitative Data on L-Asparagine Metabolism
The following tables summarize key quantitative parameters related to the enzymes involved in L-asparagine metabolism and the cellular concentrations of this amino acid.
| Enzyme | Substrate | Km Value (mM) | Source |
| Human Asparagine Synthetase (ASNS) | L-Aspartate | 0.53 | [3][14] |
| Human Asparagine Synthetase (ASNS) | L-Glutamine | 2.4 | [3][14] |
| Fusarium sp. L-asparaginase | L-Asparagine | 0.031 | [15] |
| Bacillus sp. L-asparaginase | L-Asparagine | 0.257 | [16] |
| Erwinia carotovora L-asparaginase | L-Asparagine | 10.8-fold increase in mutant | [17] |
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes in L-Asparagine Metabolism.
| Cell Type/Condition | Intracellular L-Asparagine Concentration | Source |
| Proliferating mammalian cells | Lowest among nonessential amino acids | [18] |
| Glycosylasparaginase-deficient lymphoblasts (initial) | ~80 nmol/mg protein | [19] |
| Glycosylasparaginase-deficient lymphoblasts (+ErAII) | Decreased from 89 to 14 nmol/mg protein within 1 min | [19] |
| Human plasma | < 0.1 mM | [20] |
| Breast carcinoma tissues | Significantly higher than adjacent normal tissues | [21] |
| Melanoma patients | Elevated concentration | [22] |
Table 2: Cellular and Plasma Concentrations of L-Asparagine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-asparagine metabolism.
Asparagine Synthetase (ASNS) Activity Assay (Luminescence-based)
This protocol is adapted from a method utilizing the detection of AMP, a product of the ASNS reaction.[3]
Materials:
-
Purified ASNS enzyme or cell lysate containing ASNS
-
Enzyme buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate solution (containing L-aspartate, L-glutamine, and ATP at desired concentrations, e.g., 10 mM, 10 mM, and 1 mM respectively)
-
AMP detection kit (e.g., AMP-Glo™ Assay)
-
Luminometer
Procedure:
-
Prepare enzyme dilutions in ice-cold enzyme buffer.
-
In a microplate, add the enzyme solution to each well. Include a no-enzyme control.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The reaction should be within the linear range.
-
Stop the reaction according to the AMP detection kit manufacturer's instructions.
-
Add the AMP detection reagent, which converts AMP to ADP and then to ATP.
-
Add the luciferase/luciferin reagent to measure the amount of ATP produced, which is proportional to the AMP generated by ASNS.
-
Measure luminescence using a luminometer.
-
Calculate ASNS activity based on a standard curve of known AMP concentrations.
Quantification of L-Asparagine by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive detection of L-asparagine in biological samples.[23]
Materials:
-
Biological sample (e.g., cell culture medium, cell lysate, plasma)
-
Deproteinization agent (e.g., perchloric acid or trichloroacetic acid)
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)
-
Mobile phases (e.g., a gradient of sodium acetate buffer and methanol)
-
L-asparagine standard solution
Procedure:
-
Sample Preparation:
-
Deproteinize the sample by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Mix the sample or standard with the OPA reagent to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Elute the amino acids using a defined gradient of the mobile phases.
-
Detect the fluorescently labeled L-asparagine using a fluorescence detector.
-
-
Quantification:
-
Identify the L-asparagine peak based on the retention time of the L-asparagine standard.
-
Quantify the concentration of L-asparagine in the sample by comparing its peak area to the peak areas of the standards in the calibration curve.
-
Colorimetric Assay for L-Asparagine
This is a simple and specific assay based on the reaction of L-asparagine with ninhydrin at low temperatures.[24]
Materials:
-
Aqueous L-asparagine solution or sample
-
Dilute ethanolic ninhydrin solution
-
Spectrophotometer
Procedure:
-
Mix the aqueous L-asparagine-containing sample with the ethanolic ninhydrin solution.
-
Incubate the mixture at a temperature below 37°C (e.g., room temperature).
-
After a defined incubation time, measure the absorbance of the solution at 340-350 nm using a spectrophotometer.
-
The absorbance at this wavelength is linearly proportional to the L-asparagine concentration in a specific range (e.g., 50 µM to 50 mM).
-
Quantify the L-asparagine concentration by comparing the sample's absorbance to a standard curve prepared with known concentrations of L-asparagine.
Signaling Pathways Involving L-Asparagine
L-asparagine metabolism is intricately linked to major cellular signaling pathways that sense and respond to nutrient availability and cellular stress.
Amino Acid Response (AAR) and Unfolded Protein Response (UPR) Pathways
Amino acid deprivation or ER stress triggers the AAR and UPR pathways, respectively.[4][5] Both pathways converge on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to the C/EBP-ATF response element (CARE) in the promoter of the ASNS gene, upregulating its transcription to restore L-asparagine levels.[4]
References
- 1. The Expanding Horizons of Asparagine-Linked Glycosylation [dspace.mit.edu]
- 2. Asparagine Synthetase (ASNS) Assay Kit - Profacgen [profacgen.com]
- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Asparagine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A kinetic comparison of asparagine synthetase isozymes from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A specific quantitative colorimetric assay for L-asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope Labeling in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of stable isotope labeling (SIL) techniques in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these powerful methods for quantitative protein analysis. From elucidating complex signaling pathways to identifying novel drug targets and biomarkers, stable isotope labeling has become an indispensable tool in modern biological research.
Core Principles of Stable Isotope Labeling in Proteomics
Stable isotope labeling in proteomics is a powerful strategy for accurate and sensitive quantification of proteins and their post-translational modifications. The fundamental principle involves the incorporation of "heavy" non-radioactive isotopes into proteins or peptides, which are chemically identical to their "light" counterparts but differ in mass.[1] This mass difference is readily detectable by a mass spectrometer, allowing for the direct comparison of protein abundance between different samples.
The key advantage of these methods is that samples to be compared (e.g., control vs. treated) can be combined at an early stage of the experimental workflow. This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to more precise and reliable quantification.[2][3]
Several distinct strategies for introducing stable isotopes have been developed, each with its own advantages and applications. These can be broadly categorized as:
-
Metabolic Labeling: Isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent example.[2][4]
-
Chemical Labeling: Isotope-containing tags are chemically conjugated to proteins or peptides in vitro after extraction and digestion. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) are widely used chemical labeling techniques.
The choice of labeling strategy depends on the experimental design, sample type, and desired level of multiplexing.
Key Methodologies in Stable Isotope Labeling
This section provides a detailed look at the three most prevalent stable isotope labeling techniques in proteomics: SILAC, TMT, and iTRAQ.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach that involves growing two or more cell populations in media where one essential amino acid (typically arginine and/or lysine) is replaced with its heavy isotope-labeled counterpart.[4][5] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[2] The "light" (unlabeled) and "heavy" (labeled) cell populations can then be subjected to different experimental conditions.
Following treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs in the mass spectrum.[4]
The general workflow for a SILAC experiment is depicted below.
Tandem Mass Tags (TMT)
TMT is a chemical labeling technique that utilizes isobaric tags.[6][7] This means that the different tags have the same nominal mass and are therefore indistinguishable in the initial MS1 scan. However, upon fragmentation in the MS/MS scan, each tag releases a unique reporter ion of a different mass, allowing for the relative quantification of the peptides and their corresponding proteins.[7]
TMT reagents are composed of three parts: a reporter group, a mass normalizer group, and a peptide-reactive group that covalently attaches to the N-terminus and lysine side chains of peptides.[8] The use of different isotopes in the reporter and normalizer groups allows for the creation of multiple isobaric tags. Commercially available TMT kits allow for the multiplexing of up to 16 samples in a single experiment.[6]
The general workflow for a TMT experiment is illustrated below.
Isobaric Tags for Relative and Absolute Quantification (iTRAQ)
Similar to TMT, iTRAQ is an isobaric chemical labeling method that enables the simultaneous identification and quantification of proteins from multiple samples.[9][10] The iTRAQ reagents also consist of a reporter group, a balance group, and a peptide-reactive group.[10] Peptides from different samples are labeled with distinct iTRAQ reagents and then pooled for analysis.
In the mass spectrometer, the labeled peptides appear as a single peak in the MS1 scan. Upon fragmentation, the reporter ions are released, and their relative intensities in the MS/MS spectrum correspond to the relative abundance of the peptide in each sample.[9] iTRAQ technology is available in 4-plex and 8-plex formats.[9]
The experimental workflow for iTRAQ is conceptually similar to that of TMT.
Experimental Protocols
This section provides detailed, step-by-step protocols for the three major stable isotope labeling techniques. These are intended as a guide and may require optimization for specific cell types, tissues, or experimental conditions.
Detailed SILAC Protocol
This protocol is adapted for adherent cell lines and can be modified for suspension cultures.
-
Media Preparation:
-
Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks L-lysine and L-arginine.
-
For the "light" medium, supplement with standard L-lysine and L-arginine.
-
For the "heavy" medium, supplement with heavy isotope-labeled L-lysine (e.g., ¹³C₆) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Add dialyzed fetal bovine serum (FBS) to both media to a final concentration of 10%.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[2]
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count.
-
Lyse the combined cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Detailed TMT Protocol
This protocol outlines the key steps for TMT labeling of digested protein samples.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample and quantify the protein concentration.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.[8]
-
Digest the proteins with trypsin.
-
-
TMT Labeling:
-
Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[6]
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour to allow the labeling reaction to proceed.[6]
-
-
Quenching and Pooling:
-
Quench the labeling reaction by adding hydroxylamine.[6]
-
Combine all TMT-labeled samples into a single tube.
-
-
Sample Cleanup and Fractionation:
-
Desalt the pooled sample using a C18 Sep-Pak or similar.
-
To reduce sample complexity, fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Detailed iTRAQ Protocol
The iTRAQ protocol shares many similarities with the TMT protocol.
-
Sample Preparation and Digestion:
-
Extract and quantify proteins from each sample.
-
Take an equal amount of protein from each sample.
-
Reduce and alkylate the proteins.
-
Digest the proteins with trypsin.
-
-
iTRAQ Labeling:
-
Follow the manufacturer's protocol for reconstituting the iTRAQ reagents.
-
Label each peptide sample with a different iTRAQ reagent.
-
Incubate to allow the labeling reaction to complete.
-
-
Pooling and Cleanup:
-
Combine the labeled samples into a single vial.
-
Clean up the pooled sample to remove interfering substances.
-
-
Fractionation and LC-MS/MS:
-
Fractionate the peptide mixture, typically by strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS.
-
Data Presentation: Quantitative Proteomics in Action
The following tables provide illustrative examples of how quantitative data from stable isotope labeling experiments are typically presented.
Table 1: SILAC Analysis of Protein Abundance Changes Upon Drug Treatment
| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |
| P06733 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.15 | 0.45 | Unchanged |
| Q02750 | BCL2L1 | Bcl-2-like protein 1 | 2.58 | 0.005 | Up |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 0.98 | 0.76 | Unchanged |
Table 2: TMT 10-plex Analysis of a Time-Course Experiment
| Protein ID | Gene Name | 0h | 2h | 6h | 12h | 24h |
| P31749 | AKT1 | 1.00 | 1.52 | 2.10 | 1.85 | 1.23 |
| P27361 | GSK3B | 1.00 | 0.85 | 0.62 | 0.75 | 0.95 |
| Q9Y243 | FOXO1 | 1.00 | 0.78 | 0.55 | 0.68 | 0.89 |
| P45985 | mTOR | 1.00 | 1.35 | 1.98 | 1.65 | 1.15 |
Table 3: iTRAQ 4-plex Comparison of Different Disease States
| Protein ID | Gene Name | Control | Disease A | Disease B | Disease C |
| P02768 | ALB | 1.00 | 0.75 | 0.65 | 0.82 |
| P01876 | IGKC | 1.00 | 2.15 | 3.50 | 1.80 |
| P00734 | HBA1 | 1.00 | 1.05 | 0.98 | 1.10 |
| P68871 | HBB | 1.00 | 0.95 | 1.02 | 0.90 |
Visualization of Signaling Pathways and Workflows
Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the experimental design and interpreting the results.
Signaling Pathway Diagrams
Stable isotope labeling proteomics is frequently used to study the dynamics of signaling pathways in response to various stimuli. Below are examples of how key signaling pathways can be visualized using the DOT language.
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is often implicated in cancer.
The PI3K/Akt pathway is a central signaling node that regulates cell growth, metabolism, and survival.[11]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.
Applications in Drug Development
Stable isotope labeling techniques are invaluable in the field of drug development. They are employed in various stages, from target identification and validation to biomarker discovery and understanding mechanisms of drug action and resistance.
-
Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed or modified in disease states, highlighting potential therapeutic targets.
-
Biomarker Discovery: By comparing the proteomes of healthy and diseased individuals, or responders and non-responders to a particular therapy, SIL can aid in the discovery of diagnostic, prognostic, and predictive biomarkers.
-
Mechanism of Action Studies: These techniques can reveal the downstream effects of a drug on cellular signaling pathways, providing insights into its mechanism of action.
-
Pharmacodynamic Studies: Stable isotope labeling can be used to track a drug's journey through the body, providing quantitative data on its absorption, distribution, metabolism, and excretion (ADME).[12]
By providing a detailed and quantitative picture of the proteome, stable isotope labeling empowers researchers to make more informed decisions throughout the drug development pipeline, ultimately accelerating the discovery of new and more effective therapies.
References
- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Sample Preparation Approaches for iTRAQ Labeling and Quantitative Proteomic Analyses in Systems Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Quantitative proteomics: TMT-based quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]
- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. google.com [google.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's In-depth Guide to Metabolic Flux Analysis with Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracking the flow of atoms from labeled substrates, such as amino acids, through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. This quantitative approach is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel drug targets. Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), are frequently used as tracers in these studies. The non-radioactive nature of these isotopes makes them safe for use in a wide range of experimental settings.
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a cell culture and allowing the cells to reach a metabolic and isotopic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including proteinogenic amino acids. By measuring the isotopic labeling patterns of these amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can infer the relative activities of different metabolic pathways.
Core Principles of MFA with Labeled Amino Acids
The fundamental concept behind MFA is that the distribution of isotopes in metabolic products is a direct consequence of the fluxes through the contributing metabolic pathways. When a ¹³C-labeled amino acid is consumed by a cell, it enters the central carbon metabolism and its labeled carbon atoms are redistributed throughout the metabolic network.
For instance, ¹³C-labeled glutamine is a commonly used tracer to probe the Tricarboxylic Acid (TCA) cycle. Glutamine is first converted to glutamate and then to α-ketoglutarate, a key TCA cycle intermediate. The labeled carbons from α-ketoglutarate are then passed along the TCA cycle, leading to the labeling of other intermediates like succinate, fumarate, malate, and oxaloacetate. These intermediates, in turn, can be used for the biosynthesis of other amino acids, such as aspartate and asparagine from oxaloacetate. By analyzing the mass isotopomer distributions (MIDs) of these amino acids, which represent the fractional abundance of molecules with a certain number of ¹³C atoms, the relative fluxes through the TCA cycle and connected biosynthetic pathways can be determined.
Experimental Protocols
A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. The following is a detailed methodology for conducting such an experiment in mammalian cells.
Cell Culture and Labeling
-
Cell Seeding and Growth: Seed mammalian cells in appropriate culture vessels and grow in a standard culture medium until they reach the desired confluence (typically mid-log phase).
-
Medium Switch: Remove the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with a specially formulated labeling medium. This medium should contain the ¹³C-labeled amino acid of interest (e.g., [U-¹³C]-Glutamine) and known concentrations of all other necessary nutrients. It is crucial that the only difference between the experimental and control cultures is the isotopic label.
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to ensure that the intracellular metabolic pools have reached an isotopic steady state. This duration can vary depending on the cell line and experimental conditions and should be determined empirically.
Sample Preparation
-
Cell Harvesting and Quenching: Rapidly aspirate the labeling medium and quench the metabolism by adding a cold solvent, such as methanol or a methanol-chloroform-water mixture. This step is critical to halt enzymatic activity and preserve the in vivo metabolic state.
-
Cell Lysis and Protein Hydrolysis: Lyse the cells and precipitate the protein. The protein pellet is then hydrolyzed to break it down into its constituent amino acids. This is typically achieved by incubation in 6 M hydrochloric acid at high temperature (e.g., 150°C for 70 minutes).
-
Amino Acid Derivatization: The hydrolyzed amino acids are then chemically derivatized to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives.
GC-MS Analysis
-
Injection and Separation: Inject the derivatized amino acid sample into the GC-MS system. The gas chromatograph separates the individual amino acids based on their volatility and interaction with the column.
-
Ionization and Fragmentation: As the separated amino acids elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). This process also causes the molecules to fragment in a predictable manner.
-
Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of the mass isotopomer distributions for each amino acid fragment.
Data Analysis
-
Mass Isotopomer Distribution (MID) Calculation: The raw GC-MS data is processed to determine the fractional abundance of each mass isotopomer for various amino acid fragments. This data needs to be corrected for the natural abundance of ¹³C.
-
Metabolic Modeling and Flux Estimation: The corrected MIDs, along with measured uptake and secretion rates of extracellular metabolites, are used as inputs for a computational model of the cell's metabolic network. This model consists of a set of biochemical reactions with known stoichiometry and carbon atom transitions.
-
Flux Calculation and Statistical Analysis: An optimization algorithm is used to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs and physiological rates. Statistical methods are then employed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Data Presentation
The quantitative output of an MFA study is a flux map, which provides the rates of intracellular reactions. These fluxes are often presented relative to a specific uptake rate, such as the glucose uptake rate. Below are examples of how quantitative data from a hypothetical ¹³C-MFA experiment in a cancer cell line using [U-¹³C]-Glutamine as a tracer might be presented.
Table 1: Measured Extracellular Fluxes
| Metabolite | Flux (nmol/10^6 cells/h) |
| Glucose Uptake | 250 |
| Lactate Secretion | 400 |
| Glutamine Uptake | 80 |
| Glutamate Secretion | 10 |
| Alanine Secretion | 25 |
| Aspartate Secretion | 15 |
Table 2: Relative Central Carbon Metabolism Fluxes (normalized to Glucose Uptake Rate of 100)
| Reaction | Relative Flux |
| Glycolysis (Glucose -> Pyruvate) | 100 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 60 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 160 |
| Anaplerotic Carboxylation (Pyruvate -> Oxaloacetate) | 20 |
| TCA Cycle (Citrate Synthase) | 85 |
| Glutaminolysis (Glutamine -> α-Ketoglutarate) | 32 |
| Reductive Carboxylation (α-Ketoglutarate -> Citrate) | 5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
TCA Cycle and Amino Acid Biosynthesis
Caption: TCA cycle and its links to amino acid biosynthesis.
Conclusion
Metabolic Flux Analysis with labeled amino acids is a cornerstone technique in modern systems biology and biomedical research. It provides unparalleled quantitative insights into the intricate workings of cellular metabolism. For researchers in drug development, MFA can be instrumental in understanding the metabolic reprogramming of cancer cells, identifying novel therapeutic targets, and elucidating the mechanism of action of metabolic drugs. By following rigorous experimental protocols and employing sophisticated data analysis, scientists can generate high-resolution flux maps that pave the way for a deeper understanding of health and disease.
Methodological & Application
Application Notes and Protocols for L-Asparagine-¹³C₄,¹⁵N₂ in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Asparagine-¹³C₄,¹⁵N₂
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions.
Traditionally, SILAC experiments have predominantly utilized stable isotope-labeled arginine and lysine, as trypsin digestion results in peptides with a C-terminal labeled amino acid. However, the use of other labeled amino acids, such as L-Asparagine-¹³C₄,¹⁵N₂, can offer unique advantages in specific research contexts. Asparagine metabolism is crucial in various physiological and pathological processes, including cancer cell proliferation and neuronal function. Therefore, using L-Asparagine-¹³C₄,¹⁵N₂ in SILAC experiments allows for the specific investigation of proteomic changes related to asparagine-dependent pathways and cellular responses to perturbations in asparagine metabolism.
These application notes provide a detailed protocol for the use of L-Asparagine-¹³C₄,¹⁵N₂ in SILAC experiments, addressing key considerations from cell culture to data analysis.
Key Considerations for Using L-Asparagine-¹³C₄,¹⁵N₂ in SILAC
While the fundamental principles of SILAC apply, the use of L-Asparagine-¹³C₄,¹⁵N₂ requires special attention to the following:
-
Metabolic Conversion: A primary concern in any SILAC experiment is the potential for metabolic conversion of the labeled amino acid into other amino acids, which can lead to inaccurate quantification. For instance, the conversion of arginine to proline is a well-documented issue in traditional SILAC. It is crucial to experimentally verify that L-Asparagine-¹³C₄,¹⁵N₂ is not significantly converted to other amino acids, such as aspartic acid. This can be assessed by analyzing the isotopic enrichment of other amino acids in the labeled proteome.
-
Asparagine Auxotrophy: The success of SILAC labeling depends on the cells' ability to incorporate the exogenously supplied labeled amino acid. While most cell lines can synthesize asparagine, for efficient labeling, it is advantageous to use cell lines with low asparagine synthetase (ASNS) expression or to culture cells in a medium where asparagine becomes a limiting factor.
-
Completeness of Labeling: To ensure accurate quantification, it is essential to achieve near-complete (>95%) incorporation of L-Asparagine-¹³C₄,¹⁵N₂ into the cellular proteome. This typically requires culturing the cells for a sufficient number of cell divisions in the "heavy" SILAC medium.
Experimental Protocol: SILAC using L-Asparagine-¹³C₄,¹⁵N₂
This protocol outlines the key steps for a duplex SILAC experiment using L-Asparagine-¹³C₄,¹⁵N₂.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Asparagine
-
Dialyzed fetal bovine serum (dFBS)
-
L-Asparagine (unlabeled, "light")
-
L-Asparagine-¹³C₄,¹⁵N₂ ("heavy")
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel or in-solution digestion kit (with Trypsin or another suitable protease)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
-
SILAC data analysis software (e.g., MaxQuant)
Procedure:
-
Preparation of SILAC Media:
-
Prepare "light" SILAC medium by supplementing the asparagine-deficient base medium with unlabeled L-Asparagine to the desired final concentration (e.g., 0.3 mM).
-
Prepare "heavy" SILAC medium by supplementing the asparagine-deficient base medium with L-Asparagine-¹³C₄,¹⁵N₂ to the same final concentration as the "light" medium.
-
Add dFBS (typically 10%) and Penicillin-Streptomycin to both "light" and "heavy" media.
-
-
Cell Culture and Labeling:
-
Culture two populations of cells separately. One population will be grown in the "light" medium, and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled or unlabeled asparagine.
-
Verification of Labeling Efficiency: After several passages, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a quick protein digestion, and analyze by mass spectrometry to confirm that the incorporation of L-Asparagine-¹³C₄,¹⁵N₂ is >95%.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest them.
-
Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Protein Mixing and Sample Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
Separate the mixed proteins by SDS-PAGE.
-
Excise the entire protein lane or specific bands of interest.
-
Perform in-gel tryptic digestion of the proteins.
-
Alternatively, perform in-solution digestion of the mixed protein lysates.
-
Desalt the resulting peptide mixtures using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a SILAC-aware software package like MaxQuant.
-
The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein, reflecting the relative abundance change between the two experimental conditions.
-
Perform statistical analysis to identify proteins with significantly altered abundance.
-
Quantitative Data Presentation
Please note: The following table is a hypothetical representation of quantitative data from a SILAC experiment using L-Asparagine-¹³C₄,¹⁵N₂. As of the last update, a specific peer-reviewed publication with a complete dataset from such an experiment was not identified. This table serves as a template for presenting results.
Table 1: Hypothetical Quantitative Proteomic Data from a SILAC Experiment Investigating the Effect of a Novel Drug on Cancer Cells using L-Asparagine-¹³C₄,¹⁵N₂ Labeling.
| Protein ID (UniProt) | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 0.48 | 0.005 | Downregulated |
| Q06830 | ASNS | Asparagine synthetase [EC 6.3.5.4] | 1.05 | 0.89 | Unchanged |
| P11021 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 1.89 | 0.012 | Upregulated |
| P00533 | EGFR | Epidermal growth factor receptor | 0.98 | 0.95 | Unchanged |
H/L Ratio: Ratio of the abundance of the protein in the "heavy" (drug-treated) sample to the "light" (control) sample. A ratio > 1 indicates upregulation, and a ratio < 1 indicates downregulation.
Visualization of Signaling Pathways and Workflows
Asparagine Biosynthesis and its Role in Cell Signaling
The synthesis of asparagine from aspartate and glutamine is catalyzed by asparagine synthetase (ASNS). This pathway is crucial for protein synthesis and cell proliferation, and its activity is linked to major signaling networks within the cell, such as the mTORC1 pathway, which senses amino acid availability.
Caption: Asparagine synthesis and its impact on mTORC1 signaling.
Experimental Workflow for SILAC using L-Asparagine-¹³C₄,¹⁵N₂
The following diagram illustrates the overall workflow for a quantitative proteomics experiment using L-Asparagine-¹³C₄,¹⁵N₂ for SILAC.
Caption: SILAC workflow using labeled asparagine.
Conclusion
The use of L-Asparagine-¹³C₄,¹⁵N₂ in SILAC experiments provides a valuable tool for investigating the role of asparagine metabolism in various biological contexts. While requiring careful consideration of potential metabolic conversions, this approach enables the precise quantification of proteome-wide changes in response to perturbations affecting asparagine-dependent pathways. The detailed protocol and considerations outlined in these application notes are intended to guide researchers in successfully designing and executing such experiments, ultimately leading to novel insights in their respective fields of study.
Application Notes and Protocols for L-Asparagine-13C4,15N2 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Asparagine-13C4,15N2 in quantitative proteomics via mass spectrometry. The use of stable isotope-labeled amino acids, such as this compound, allows for the accurate relative quantification of proteins in different cell populations, providing valuable insights into cellular processes and disease mechanisms.
Application Notes
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1][2] While traditionally employing essential amino acids like arginine and lysine, the use of non-essential amino acids such as this compound offers unique advantages for studying specific biological questions.
Advantages of this compound Labeling:
-
Targeted Investigation of Asparagine Metabolism: L-Asparagine plays a crucial role in various cellular processes, including protein synthesis, and its metabolism is often altered in disease states, particularly in cancer.[3] Using labeled asparagine allows for the direct tracking of its incorporation into newly synthesized proteins, providing insights into asparagine-dependent cellular functions.
-
Studying Asparagine-Related Signaling Pathways: Asparagine has been shown to be a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.[4] SILAC with this compound can be employed to quantify changes in the proteome in response to alterations in asparagine availability or in the context of mTORC1-related diseases.
-
Investigating Post-Translational Modifications: Asparagine residues are subject to post-translational modifications, most notably deamidation, which can impact protein structure and function. Isotope labeling can aid in the accurate quantification of deamidation events.[5]
-
Complementary to Arginine/Lysine Labeling: In experiments where arginine or lysine metabolism is the primary focus of investigation, labeling with asparagine can provide an orthogonal quantification strategy for a different subset of peptides.
Key Applications:
-
Oncology Research: Many cancer cells exhibit a dependency on extracellular asparagine. L-asparaginase is a chemotherapy agent that depletes circulating asparagine.[6] Using this compound can help elucidate the proteomic response of cancer cells to asparagine depletion and identify potential resistance mechanisms.
-
Neuroscience: Asparagine metabolism is important in the brain. Studying protein turnover and synthesis in neuronal cells using asparagine labeling can provide insights into neurological disorders.
-
Metabolic Research: Understanding the flux of amino acids in metabolic pathways is crucial. This compound serves as a tracer to follow the fate of asparagine in cellular metabolism.
Experimental Protocols
The following protocols are adapted from standard SILAC procedures for use with this compound.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol describes the labeling of two cell populations for a typical SILAC experiment.
Materials:
-
Cell line of interest
-
DMEM for SILAC (deficient in L-Arginine, L-Lysine, and L-Asparagine)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Arginine (unlabeled)
-
L-Lysine (unlabeled)
-
L-Asparagine (unlabeled, "light")
-
This compound ("heavy")
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Media Preparation:
-
Light Medium: Prepare DMEM for SILAC by supplementing with unlabeled L-Arginine (e.g., 84 mg/L), unlabeled L-Lysine (e.g., 146 mg/L), and unlabeled L-Asparagine (final concentration to be optimized for the specific cell line, typically in the range of 50-150 mg/L). Add 10% dFBS and 1% Penicillin-Streptomycin.
-
Heavy Medium: Prepare DMEM for SILAC by supplementing with unlabeled L-Arginine, unlabeled L-Lysine, and this compound at the same concentration as the light asparagine. Add 10% dFBS and 1% Penicillin-Streptomycin.
-
-
Cell Adaptation:
-
Culture the cells for at least five to six passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled or unlabeled asparagine.[7]
-
Monitor cell growth and morphology to ensure that the heavy amino acid does not have a toxic effect.
-
-
Experimental Treatment:
-
Once the cells are fully labeled, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other cell population will serve as the control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protocol 2: Protein Digestion and Mass Spectrometry
Materials:
-
Mixed protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Reduce the protein mixture with DTT (e.g., 10 mM final concentration) at 56°C for 30 minutes.
-
Alkylate the sample with IAA (e.g., 55 mM final concentration) in the dark at room temperature for 20 minutes.
-
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel: Alternatively, run the protein mixture on an SDS-PAGE gel, excise the protein bands, and perform in-gel digestion with trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set the data acquisition method to identify both "light" and "heavy" peptide pairs.
-
Protocol 3: Data Analysis
Software:
-
MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.
Procedure:
-
Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt).
-
SILAC Quantification:
-
Configure the software to recognize this compound as the heavy label. The mass difference will be approximately 6 Da (4 x 1.00335 Da for 13C and 2 x 0.99703 Da for 15N).
-
The software will identify peptide pairs with this mass difference and calculate the heavy-to-light (H/L) ratio for each peptide.
-
-
Protein Ratio Calculation: The H/L ratios of the peptides are then used to calculate the relative abundance of the corresponding proteins between the two samples.
-
Data Interpretation: Analyze the protein ratios to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
Data Presentation
The quantitative data from a SILAC experiment using this compound can be summarized in a table for clear comparison.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.52 | 0.001 | Down |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.01 | 0.95 | No Change |
| Q06609 | MTOR | Serine/threonine-protein kinase mTOR | 2.15 | 0.005 | Up |
| P42345 | RPS6 | Ribosomal protein S6 | 2.58 | 0.002 | Up |
| Q15382 | ASNS | Asparagine synthetase | 0.98 | 0.89 | No Change |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Simplified mTORC1 signaling pathway regulated by L-Asparagine.
Considerations and Troubleshooting
-
Metabolic Conversion: As a non-essential amino acid, asparagine can be synthesized and converted to other amino acids, such as aspartate. This could potentially lead to the label appearing in other amino acid positions. To mitigate this, it is advisable to maintain a sufficiently high concentration of all other non-essential amino acids in the SILAC medium to suppress the metabolic conversion of the labeled asparagine.
-
Incorporation Efficiency: It is crucial to verify the incorporation efficiency of this compound before starting the main experiment. This can be done by analyzing a small sample of the "heavy" labeled cells by mass spectrometry after several passages.
-
Choice of Protease: While trypsin is commonly used, if the proteins of interest have few tryptic cleavage sites, other proteases like Lys-C or Glu-C can be considered. The choice of protease will affect which peptides are generated and quantified.
By following these guidelines and protocols, researchers can effectively utilize this compound for targeted and accurate quantitative proteomics studies, leading to a deeper understanding of complex biological systems.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Asparagine-¹³C₄,¹⁵N₂ Labeling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics and metabolomics.[1] By replacing a standard amino acid with a "heavy," non-radioactive, isotopically labeled counterpart, researchers can accurately measure changes in protein abundance, synthesis, and turnover, as well as trace the metabolic fate of the amino acid through various biochemical pathways.[1] L-Asparagine-¹³C₄,¹⁵N₂ is a stable isotope-labeled version of L-asparagine where the four carbon atoms are replaced with ¹³C and the two nitrogen atoms are replaced with ¹⁵N.[2][3] This heavy-labeled asparagine is chemically identical to its natural "light" form and is incorporated into proteins and metabolites through normal cellular processes.[1] The mass difference allows for the distinction and quantification of labeled versus unlabeled molecules using mass spectrometry.
This document provides a detailed protocol for the application of L-Asparagine-¹³C₄,¹⁵N₂ in cell culture for metabolic tracing and quantitative proteomics studies.
Metabolic Significance of L-Asparagine
L-asparagine is a non-essential amino acid that plays a crucial role in cellular metabolism beyond its function as a building block for protein synthesis. It is involved in the metabolic control of cell functions, particularly in the nervous system.[4] Mammalian cells can synthesize L-asparagine from aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Aspartate, in turn, can be derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. L-asparagine is also a key nutrient for certain cancer cells, particularly some leukemias, which have low ASNS expression and are dependent on an external supply of asparagine.[2][5] This dependency makes asparagine metabolism a target for cancer therapy.[2][5]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental goals.
Materials and Reagents
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-glutamine
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
L-Asparagine-free medium
-
"Light" L-Asparagine (unlabeled)
-
"Heavy" L-Asparagine-¹³C₄,¹⁵N₂ (isotopic purity >98%)
-
Cell scrapers
-
Methanol, Chloroform, Water (for metabolomics)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors) (for proteomics)
-
BCA protein assay kit
Procedure
-
Media Preparation:
-
Prepare "light" and "heavy" labeling media. Start with L-asparagine-free medium.
-
Supplement both media with dialyzed FBS (to minimize unlabeled amino acids from the serum), L-glutamine, and other necessary components.
-
Add "light" L-asparagine to the "light" medium to a final concentration that matches the standard culture medium.
-
Add "heavy" L-Asparagine-¹³C₄,¹⁵N₂ to the "heavy" medium to the same final concentration as the "light" medium.
-
-
Cell Culture and Labeling:
-
Culture cells in standard medium until they reach the desired confluence for passaging.
-
For SILAC-based proteomics, split the cells into two populations. Culture one population in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to grow for at least 5-6 cell doublings in the respective labeling media to ensure near-complete incorporation of the labeled asparagine into the proteome.
-
For metabolic tracing studies, culture cells in the "heavy" medium for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For Proteomics:
-
Lyse the cells directly on the plate with an appropriate volume of lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
For SILAC, mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
For Metabolomics:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform extraction through freeze-thaw cycles or sonication.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Proteomics:
-
Perform in-solution or in-gel digestion of the protein mixture using trypsin.
-
Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Resuspend the clean peptides in a solvent suitable for LC-MS/MS analysis.
-
-
Metabolomics:
-
Reconstitute the dried metabolite extract in a suitable solvent for the chosen analytical platform (e.g., LC-MS or GC-MS).
-
If using GC-MS, derivatization of the metabolites may be necessary.
-
-
-
Mass Spectrometry Analysis and Data Processing:
-
Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For proteomics, identify and quantify peptides using software such as MaxQuant, which is designed for SILAC data analysis.
-
For metabolomics, use software to identify and quantify the isotopologues of asparagine and its downstream metabolites to determine isotopic enrichment and trace metabolic pathways.
-
Data Presentation
The following table is an illustrative example of the expected results from a metabolic tracing experiment using L-Asparagine-¹³C₄,¹⁵N₂. The data shows the percentage of the M+6 isotopologue (fully labeled) for asparagine and a downstream metabolite, aspartate, at different time points after introducing the labeling medium.
| Time (Hours) | L-Asparagine (% M+6) | L-Aspartate (% M+4) |
| 0 | < 1% | < 1% |
| 2 | 85% | 15% |
| 6 | 98% | 45% |
| 12 | > 99% | 70% |
| 24 | > 99% | 92% |
Note: This is exemplary data. Actual enrichment levels will vary depending on the cell line, metabolic rates, and experimental conditions.
Visualizations
References
Application Notes and Protocols: L-Asparagine-¹³C₄,¹⁵N₂ in NMR-Based Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine-¹³C₄,¹⁵N₂ is a stable isotope-labeled amino acid that serves as a powerful tool in nuclear magnetic resonance (NMR)-based metabolomics.[1] By introducing this labeled compound into biological systems, researchers can trace the metabolic fate of asparagine's carbon and nitrogen atoms, providing valuable insights into cellular metabolism, particularly in the context of cancer research and drug development.[2][3] Asparagine is a crucial amino acid for the proliferation of certain cancer cells, making the study of its metabolism a key area of interest for developing novel therapeutic strategies.[2][3]
The dual labeling with ¹³C and ¹⁵N offers significant advantages for NMR-based studies. It allows for the simultaneous tracking of both the carbon skeleton and the nitrogen moieties of asparagine, enabling a more comprehensive analysis of metabolic pathways.[4][5] This approach enhances the resolution and specificity of NMR experiments, facilitating the unambiguous identification and quantification of asparagine-derived metabolites in complex biological mixtures.[4][6]
These application notes provide an overview of the uses of L-Asparagine-¹³C₄,¹⁵N₂ in NMR-based metabolomics, along with detailed protocols for its application in cell culture experiments.
Key Applications
-
Metabolic Flux Analysis (MFA): L-Asparagine-¹³C₄,¹⁵N₂ is an ideal tracer for quantifying the rates (fluxes) of metabolic pathways involving asparagine. By monitoring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can determine the activity of enzymes such as asparagine synthetase and asparaginase.
-
Pathway Elucidation: The use of this dual-labeled tracer helps in identifying and confirming the metabolic pathways through which asparagine is utilized by cells. This includes its role in protein synthesis, as a precursor for other amino acids, and its contribution to the tricarboxylic acid (TCA) cycle.
-
Cancer Metabolism Research: Given the dependence of certain cancers on asparagine, L-Asparagine-¹³C₄,¹⁵N₂ is instrumental in studying the metabolic reprogramming of cancer cells.[2][3] It can be used to investigate the effects of drugs targeting asparagine metabolism and to identify potential biomarkers for treatment response.[1]
-
Drug Development: In the development of drugs that target amino acid metabolism, this stable isotope-labeled compound can be used to assess the on-target effects of the drug and to understand its mechanism of action at a metabolic level.
Experimental Workflow
The general workflow for a metabolic tracing experiment using L-Asparagine-¹³C₄,¹⁵N₂ is depicted below. This involves introducing the labeled asparagine into a cell culture, followed by quenching of metabolism, extraction of metabolites, and subsequent analysis by NMR spectroscopy.
Asparagine Metabolic Pathway
Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). It can be catabolized back to aspartate and ammonia by asparaginase. The carbon and nitrogen from asparagine can then enter central carbon metabolism and other biosynthetic pathways.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from a ¹³C-flux analysis experiment in a cancer cell line cultured with L-Asparagine-¹³C₄,¹⁵N₂. The data illustrates the fractional contribution of asparagine-derived carbons to key metabolites in the TCA cycle.
| Metabolite | Fractional Contribution from Asparagine (%) - Control | Fractional Contribution from Asparagine (%) - Drug Treated | Fold Change |
| Aspartate | 85.2 ± 4.1 | 65.7 ± 3.8 | -1.30 |
| Malate | 35.6 ± 2.5 | 20.1 ± 1.9 | -1.77 |
| Fumarate | 33.1 ± 2.8 | 18.5 ± 2.1 | -1.79 |
| Citrate | 15.4 ± 1.7 | 8.2 ± 1.1 | -1.88 |
| α-Ketoglutarate | 12.8 ± 1.5 | 6.5 ± 0.9 | -1.97 |
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol outlines the steps for labeling adherent cancer cells with L-Asparagine-¹³C₄,¹⁵N₂.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Culture medium deficient in L-asparagine
-
L-Asparagine-¹³C₄,¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
6-well or 10 cm cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing asparagine-free culture medium with L-Asparagine-¹³C₄,¹⁵N₂ to a final concentration of 0.5 mM. Ensure the medium is warmed to 37°C before use.
-
Metabolic Labeling:
-
Aspirate the complete growth medium from the cell culture plates.
-
Wash the cells once with sterile PBS to remove any residual unlabeled asparagine.
-
Add the pre-warmed labeling medium containing L-Asparagine-¹³C₄,¹⁵N₂ to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of asparagine metabolism.
-
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from the labeled cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and place the culture plates on ice. Immediately wash the cells twice with ice-cold 0.9% NaCl to quench metabolic activity.
-
Metabolite Extraction:
-
Add 1 mL of an ice-cold extraction solvent mixture of methanol:water (80:20, v/v) to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
This protocol provides a general guideline for preparing samples for NMR analysis and acquiring ¹H-¹³C and ¹H-¹⁵N HSQC spectra.
Materials:
-
Dried metabolite extracts
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
Internal standard (e.g., DSS or TSP)
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of NMR buffer containing a known concentration of an internal standard.
-
Sample Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
¹H-¹³C HSQC: Acquire a sensitivity-enhanced ¹H-¹³C HSQC spectrum to detect the incorporation of ¹³C into various metabolites. Typical parameters might include:
-
Spectral width: 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension.
-
Number of scans: 64-128 per increment.
-
Relaxation delay: 1.5 seconds.
-
-
¹H-¹⁵N HSQC: Acquire a sensitivity-enhanced ¹H-¹⁵N HSQC spectrum to monitor the transfer of ¹⁵N from asparagine to other nitrogen-containing metabolites. Typical parameters might include:
-
Spectral width: 12 ppm in the ¹H dimension and 40 ppm in the ¹⁵N dimension.
-
Number of scans: 128-256 per increment.
-
Relaxation delay: 1.5 seconds.
-
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Identify and quantify the labeled metabolites by comparing the spectra to databases (e.g., HMDB, BMRB) and by integrating the peak volumes relative to the internal standard.
Conclusion
L-Asparagine-¹³C₄,¹⁵N₂ is a versatile and powerful tool for investigating asparagine metabolism in detail. The protocols provided here offer a framework for conducting NMR-based metabolomics studies to gain a deeper understanding of cellular physiology and disease, particularly in the context of cancer metabolism and the development of novel therapeutics. The ability to trace both carbon and nitrogen atoms simultaneously provides a comprehensive view of the metabolic fate of asparagine, making it an invaluable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of asparagine in the physiological state and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 5. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Turnover Rates with L-Asparagine-13C4,15N2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process that governs protein quality control, regulates cellular signaling, and allows for adaptation to changing environmental conditions. Dysregulation of protein turnover is implicated in numerous diseases, including cancer and neurodegenerative disorders. Accurate measurement of protein turnover rates is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics, including the measurement of protein turnover. This application note provides a detailed protocol for measuring protein turnover rates using pulsed SILAC (pSILAC) with the stable isotope-labeled non-essential amino acid, L-Asparagine-13C4,15N2. This method allows for the precise quantification of the synthesis and degradation rates of thousands of proteins simultaneously.
This compound is a valuable tool for these studies as asparagine metabolism is central to cellular growth and is often dysregulated in cancer.[1][2] The use of a non-essential amino acid like asparagine requires careful consideration of its metabolic pathways to ensure accurate interpretation of labeling data.
Principle of the Method
The pSILAC method involves switching cultured cells from a "light" medium containing unlabeled L-asparagine to a "heavy" medium containing this compound. The incorporation of the heavy-labeled asparagine into newly synthesized proteins is then monitored over time by mass spectrometry. By measuring the ratio of heavy to light forms of peptides, the rates of protein synthesis and degradation can be calculated.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | 641952 |
| DMEM for SILAC, Arginine, Lysine, Asparagine deficient | Thermo Fisher Scientific | 88366 |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| L-Asparagine (unlabeled) | Sigma-Aldrich | A4159 |
| L-Arginine (unlabeled) | Sigma-Aldrich | A5006 |
| L-Lysine (unlabeled) | Sigma-Aldrich | L5501 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich | I1149 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| C18 ZipTips | Millipore | ZTC18S096 |
Experimental Protocols
Cell Culture and Metabolic Labeling
A critical aspect of using a non-essential amino acid like asparagine for SILAC is to minimize its endogenous synthesis, which would dilute the labeled precursor pool. This can be achieved by using cell lines with low expression of asparagine synthetase (ASNS) or by optimizing culture conditions.
Protocol:
-
Cell Line Selection and Culture:
-
Select a cell line of interest. If possible, choose a cell line with known low ASNS expression or that is auxotrophic for asparagine.
-
Culture cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Adaptation to SILAC Medium:
-
Two weeks prior to the experiment, adapt the cells to the "light" SILAC medium.
-
Prepare the "light" medium by supplementing DMEM deficient in Arg, Lys, and Asn with 10% dialyzed FBS, 1% Penicillin-Streptomycin, unlabeled L-Arginine (84 mg/L), unlabeled L-Lysine (146 mg/L), and a standard concentration of unlabeled L-Asparagine (e.g., 150 mg/L).
-
Culture cells for at least six doublings to ensure complete incorporation of the unlabeled amino acids.
-
-
Pulsed SILAC Experiment:
-
Seed the adapted cells in multiple plates or flasks to allow for harvesting at different time points.
-
Once the cells reach the desired confluency (typically 70-80%), wash them three times with pre-warmed phosphate-buffered saline (PBS) to remove any residual light medium.
-
Replace the "light" medium with the "heavy" medium.
-
Prepare the "heavy" medium by supplementing DMEM deficient in Arg, Lys, and Asn with 10% dialyzed FBS, 1% Penicillin-Streptomycin, unlabeled L-Arginine (84 mg/L), unlabeled L-Lysine (146 mg/L), and this compound at the same concentration as the light asparagine.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after the switch to the heavy medium. The time points should be chosen to capture the turnover rates of a wide range of proteins.
-
Sample Preparation for Mass Spectrometry
Protocol:
-
Cell Lysis:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take an equal amount of protein (e.g., 50 µg) from each time point.
-
Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins with sequencing grade modified trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 ZipTips or a similar solid-phase extraction method according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
Protocol:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Processing and Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Skyline) for protein identification and quantification.
-
Configure the software to search for variable modifications (e.g., methionine oxidation) and the specific heavy label on asparagine (+6.0201 Da for 13C4,15N2).
-
The software will calculate the ratio of heavy to light (H/L) peptide intensities for each identified peptide at each time point.
-
The protein H/L ratio is typically determined by the median of the corresponding peptide H/L ratios.
-
-
Calculation of Protein Turnover Rates:
-
The rate of protein synthesis (k_s) and degradation (k_deg) can be determined by fitting the change in the fraction of labeled protein over time to a first-order kinetic model.
-
The fraction of newly synthesized protein (fraction heavy) at a given time point (t) can be calculated as: Fraction Heavy = H / (H + L)
-
The degradation rate constant (k_deg) can be determined by fitting the decay of the "light" protein population over time to an exponential decay function.
-
The half-life (t_1/2) of a protein can be calculated from the degradation rate constant using the following equation: t_1/2 = ln(2) / k_deg
-
Data Presentation
The quantitative data on protein turnover can be summarized in a table for easy comparison. The following is an illustrative example of how to present such data.
Table 1: Illustrative Protein Turnover Rates in a Human Cell Line. This table shows example data for the half-life and degradation rate constant of several proteins as might be determined by a pSILAC experiment using this compound.
| Protein Accession | Gene Name | Protein Name | Half-life (hours) | Degradation Rate Constant (k_deg, h⁻¹) |
| P08670 | HSPA1A | Heat shock 70 kDa protein 1A/1B | 48.2 | 0.014 |
| P62258 | ACTB | Actin, cytoplasmic 1 | 75.6 | 0.009 |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.5 | 1.386 |
| P35221 | CCND1 | G1/S-specific cyclin-D1 | 0.7 | 0.990 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 0.4 | 1.733 |
Visualizations
Asparagine Biosynthesis and its Connection to Central Metabolism
The synthesis of asparagine is closely linked to central carbon and nitrogen metabolism. Asparagine synthetase (ASNS) catalyzes the ATP-dependent transfer of the amide group from glutamine to aspartate, forming asparagine and glutamate.[3]
Caption: Asparagine biosynthesis pathway and its links to central metabolism.
Experimental Workflow for Protein Turnover Measurement
The overall workflow for measuring protein turnover rates using pSILAC with this compound involves several key steps from cell culture to data analysis.
Caption: Experimental workflow for pSILAC-based protein turnover analysis.
Regulation of Asparagine Synthetase (ASNS) Expression
The expression of asparagine synthetase (ASNS) is tightly regulated by cellular stress, particularly amino acid deprivation. This regulation is crucial to consider when designing and interpreting experiments using labeled asparagine.[3][4]
Caption: Regulation of ASNS expression via the amino acid response pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low incorporation of heavy asparagine | High endogenous synthesis of asparagine. | Use a cell line with low ASNS expression or consider using an ASNS inhibitor. Ensure complete removal of light medium before adding heavy medium. |
| Cell death during labeling. | Optimize cell culture conditions and ensure the concentration of labeled asparagine is not toxic. | |
| High variability in H/L ratios between peptides of the same protein | Poor quality of MS data. | Optimize LC-MS/MS parameters. Ensure sufficient peptide signal intensity. |
| Post-translational modifications affecting peptide ionization. | Consider including common PTMs as variable modifications in the database search. | |
| Inaccurate half-life calculations | Insufficient number of time points. | Increase the number of time points, especially at early and late stages of the experiment. |
| Inappropriate kinetic model. | Ensure the chosen kinetic model accurately reflects the biological system (e.g., accounting for cell division). | |
| Metabolic conversion of labeled asparagine | Asparagine can be converted to other amino acids, such as aspartate. | While less common than Arg to Pro conversion, monitor for potential mass shifts in other amino acids. If significant, more complex modeling may be required.[5] |
Conclusion
Measuring protein turnover rates using this compound provides a powerful approach to study the dynamics of the proteome. The detailed protocols and considerations outlined in this application note will enable researchers to successfully implement this technique and gain valuable insights into the regulation of protein homeostasis in various biological systems. Careful experimental design, particularly concerning the metabolic pathways of asparagine, is essential for obtaining accurate and reproducible results.
References
- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Semantic Scholar [semanticscholar.org]
- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
L-Asparagine-13C4,15N2: An Internal Standard for Precise Amino Acid Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is critical in a wide array of research and development fields, from metabolic studies and clinical diagnostics to pharmaceutical drug development. L-Asparagine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis and neurotransmitter balance.[1] The use of stable isotope-labeled internal standards in mass spectrometry-based amino acid analysis has become the gold standard for achieving the highest levels of accuracy and precision. This document provides detailed application notes and protocols for the use of L-Asparagine-13C4,15N2 as an internal standard for the quantitative analysis of L-asparagine in biological matrices.
Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique that corrects for sample matrix effects and variations in sample preparation and instrument response.[2] this compound, a non-radioactive, stable isotope-labeled analog of L-asparagine, co-elutes with the unlabeled endogenous analyte during liquid chromatography (LC) and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for reliable and reproducible quantification, minimizing analytical variability.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance of L-Asparagine analysis using a stable isotope-labeled internal standard in LC-MS/MS methods. While the specific use of this compound is not explicitly detailed in all cited literature for these exact figures, the data is representative of the performance achievable with this methodology.
Table 1: Quality Control (QC) Sample Data for L-Asparagine Analysis in Mouse Plasma
This table presents the accuracy and precision data from the analysis of L-asparagine in mouse plasma using a [13C, 15N]-stable-isotope-labeled amino acid mixture as internal standards.[3]
| QC Level | Nominal Concentration (µM) | Measured Concentration (µM, Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low (QC1) | 20 | 21.4 ± 1.2 | 107.0 | 5.6 |
| Medium (QC2) | 100 | 95.7 ± 4.3 | 95.7 | 4.5 |
| High (QC3) | 500 | 482.1 ± 23.6 | 96.4 | 4.9 |
Data adapted from a study on amino acid dynamics in hepatocellular carcinoma progression.[3]
Table 2: Intra-day and Inter-day Accuracy and Precision for L-Asparagine
This table shows the intra- and inter-day accuracy and precision for the quantification of L-asparagine in human plasma. Note that this study utilized L-aspartic acid-2,3,3-d3 as an internal standard, but the results demonstrate the typical performance of a validated LC-MS/MS method for amino acid analysis.[4]
| QC Level | Concentration (µM) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 5.86 | 104.8 | 5.64 | 103.5 | 6.46 |
| Medium | 46.88 | 89.85 | 0.28 | 93.98 | 2.17 |
| High | 93.75 | 95.83 | 2.15 | 96.21 | 3.33 |
Data adapted from a study on the therapeutic monitoring of L-asparaginase.[4]
Table 3: Linearity and Limits of Detection and Quantification for L-Asparagine
This table summarizes the linearity and sensitivity of an LC-MS/MS method for underivatized asparagine in cell media.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 nM (5 fmol on column) |
| Limit of Quantitation (LOQ) | 5 nM (5 fmol on column) |
Data from an Agilent Technologies application note on the analysis of underivatized amino acids.
Experimental Protocols
Protocol 1: Quantitative Analysis of L-Asparagine in Plasma
This protocol is adapted from a validated method for the quantification of amino acids in mouse plasma using LC-MS/MS and stable isotope-labeled internal standards.[3]
1. Materials and Reagents:
-
L-Asparagine standard
-
This compound (or a certified stable isotope-labeled amino acid mix containing this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples (e.g., mouse or human)
-
Microcentrifuge tubes
2. Preparation of Stock Solutions and Internal Standard Working Solution:
-
Prepare a stock solution of L-asparagine in a suitable solvent (e.g., 0.1 M HCl or water).
-
Prepare a stock solution of this compound.
-
Prepare a working internal standard (IS) solution by diluting the this compound stock solution to a fixed concentration (e.g., 50 µM) in an appropriate solvent, such as 80:20 (v/v) acetonitrile:water with 1% formic acid.[3]
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 5 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.[3]
-
Add 75 µL of a precipitation solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Intrada Amino Acid column).[3][6]
-
Mobile Phase A: Aqueous solution with an additive (e.g., 100 mM ammonium formate).[6]
-
Mobile Phase B: Organic solvent with additives (e.g., acetonitrile:water:formic acid, 95:5:0.3, v/v/v).[6]
-
Gradient Elution: A gradient program that effectively separates L-asparagine from other amino acids and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
L-Asparagine: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 133.1 -> 74.1).
-
This compound: Monitor the transition from the labeled precursor ion to its corresponding product ion (e.g., m/z 139.1 -> 78.1).
-
5. Data Analysis and Quantification:
-
Create a calibration curve by plotting the peak area ratio of the L-asparagine standard to the this compound internal standard against the concentration of the L-asparagine standard.
-
Determine the concentration of L-asparagine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Asparagine Metabolism Signaling Pathway
Caption: A simplified diagram of the asparagine metabolic pathway.
Experimental Workflow for Amino Acid Analysis
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for Metabolic Tracing Studies using L-Asparagine-¹³C₄,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing studies using stable isotope-labeled compounds are a powerful tool for elucidating the intricate network of metabolic pathways within biological systems. L-Asparagine-¹³C₄,¹⁵N₂, a non-radioactive, stable isotope-labeled version of the amino acid asparagine, serves as an invaluable tracer for investigating asparagine metabolism and its downstream effects. By introducing this labeled asparagine into cellular or in vivo models, researchers can track the fate of its carbon and nitrogen atoms as they are incorporated into various biomolecules. This allows for the quantitative analysis of metabolic fluxes, providing critical insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents. These studies are particularly relevant in cancer research, where asparagine metabolism has been identified as a key player in tumor growth and survival.[1][2][3]
This document provides detailed application notes and protocols for conducting metabolic tracing studies using L-Asparagine-¹³C₄,¹⁵N₂. It is intended to guide researchers, scientists, and drug development professionals in designing and executing these experiments, as well as in analyzing and interpreting the resulting data.
Data Presentation
A key outcome of metabolic tracing studies is the quantitative assessment of isotopic enrichment in various metabolites. This data provides a direct measure of the contribution of the tracer to different metabolic pathways. The following tables present illustrative data from a hypothetical metabolic tracing experiment in a cancer cell line cultured with L-Asparagine-¹³C₄,¹⁵N₂.
Table 1: Isotopic Enrichment of Aspartate and Downstream Metabolites
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Aspartate | M+4 | 65.2 ± 3.1 |
| M+2 (from ¹³C₂) | 12.5 ± 1.5 | |
| Fumarate | M+4 | 35.8 ± 2.4 |
| Malate | M+4 | 42.1 ± 2.9 |
| Oxaloacetate | M+4 | 38.5 ± 2.5 |
Table 2: Contribution of Asparagine-Derived Nitrogen to Other Amino Acids
| Amino Acid | ¹⁵N Enrichment (%) |
| Alanine | 15.3 ± 1.8 |
| Glutamate | 25.7 ± 2.2 |
| Glutamine | 18.9 ± 2.0 |
| Serine | 8.2 ± 1.1 |
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing studies with L-Asparagine-¹³C₄,¹⁵N₂. Specific parameters may need to be optimized based on the cell type, experimental conditions, and research question.
Protocol 1: In Vitro Cell Culture Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare culture medium containing L-Asparagine-¹³C₄,¹⁵N₂ at a concentration similar to that of unlabeled asparagine in standard medium (typically 0.1-0.5 mM). Ensure all other nutrient concentrations are kept constant.
-
Labeling: When cells reach the desired confluency, replace the standard culture medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the turnover rate of the metabolites of interest and can range from minutes to several hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Set up specific MRM transitions for L-Asparagine-¹³C₄,¹⁵N₂ and its expected downstream labeled metabolites. The precursor ion will be the mass of the labeled metabolite, and the product ion will be a specific fragment.
-
L-Asparagine-¹³C₄,¹⁵N₂: Precursor m/z 139.08 -> Product m/z (specific fragment)
-
¹³C₄-Aspartate: Precursor m/z 138.06 -> Product m/z (specific fragment)
-
¹³C₄-Fumarate: Precursor m/z 121.04 -> Product m/z (specific fragment)
-
¹³C₄-Malate: Precursor m/z 139.05 -> Product m/z (specific fragment)
-
-
Data Analysis: Quantify the peak areas for each isotopologue and calculate the fractional enrichment by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues for that metabolite.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to L-Asparagine-¹³C₄,¹⁵N₂ metabolic tracing studies.
References
Application Notes and Protocols for Quantifying Asparagine Metabolism in Cancer Cells with Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying asparagine metabolism in cancer cells using stable isotope labeling. The protocols detailed below are essential for researchers investigating the role of asparagine in cancer progression, identifying therapeutic targets, and developing novel anti-cancer drugs.
Asparagine is a non-essential amino acid that plays a critical role in the growth and survival of many cancer cells.[1][2] While normal cells can typically synthesize sufficient asparagine, some cancer cells exhibit a high dependency on an external supply. This metabolic vulnerability has been exploited by the therapeutic enzyme L-asparaginase, which depletes circulating asparagine and has been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[3][4][5] However, the efficacy of asparagine depletion therapy in solid tumors is often limited by the cancer cells' ability to upregulate the expression of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine synthesis.[2][4][6]
Understanding the dynamics of asparagine synthesis and utilization in cancer cells is therefore crucial for developing effective therapeutic strategies. Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to quantitatively measure metabolic fluxes and dissect the pathways involved in asparagine metabolism.[5][7][8] By feeding cells with nutrients labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into asparagine and other related metabolites, providing a detailed picture of metabolic reprogramming in cancer.
Key Signaling Pathways in Asparagine Metabolism
Several signaling pathways regulate ASNS expression and asparagine metabolism in cancer cells, often as a response to nutrient stress.[1][9][10] The GCN2-eIF2α-ATF4 pathway is a key regulator of the cellular response to amino acid deprivation, leading to increased ASNS expression.[4][9] Additionally, the MAPK signaling pathway has been shown to support translational reprogramming for the survival of asparagine-restricted tumors.[6] Understanding these pathways is critical for identifying potential combination therapies that could enhance the efficacy of asparagine-targeting treatments.
Caption: Key signaling pathways regulating ASNS expression.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cancer Cells
This protocol describes the general procedure for labeling cancer cells with stable isotope-labeled nutrients to trace asparagine metabolism.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Isotope-labeled nutrient (e.g., [U-¹³C₅]-Glutamine, [¹⁵N₂]-Asparagine)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvesting.
-
Culture Medium Preparation: Prepare the labeling medium by supplementing the base medium (lacking the nutrient to be labeled) with the stable isotope-labeled nutrient and dFBS. For example, use glutamine-free DMEM supplemented with [U-¹³C₅]-Glutamine.
-
Initiation of Labeling: Once cells have reached the desired confluency, aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be optimized to achieve a steady-state labeling of the intracellular metabolites of interest. This can range from a few hours to over 24 hours.[11]
-
Metabolite Extraction: After incubation, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Adherent Cancer Cells
This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent cancer cells for mass spectrometry analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
-80°C quenching/extraction solvent (e.g., 80% methanol/20% water)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching Metabolism: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled nutrients.
-
Metabolite Extraction: Add the pre-chilled (-80°C) quenching/extraction solvent to the culture plate.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Quantification of Labeled Asparagine by LC-MS/MS
This protocol provides a general workflow for the analysis of stable isotope-labeled asparagine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., HILIC column)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium formate)
-
Asparagine standard (unlabeled and labeled)
Procedure:
-
Sample Preparation: If necessary, dilute the metabolite extracts to a suitable concentration for LC-MS/MS analysis.
-
LC Separation: Inject the sample onto the LC system. The metabolites are separated based on their physicochemical properties by the chromatography column.
-
MS/MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of unlabeled asparagine and its isotopologues (molecules containing one or more stable isotopes).
-
Data Analysis: The peak areas of the different asparagine isotopologues are integrated. The fractional enrichment of the labeled isotope is calculated to determine the extent of its incorporation into asparagine, which reflects the activity of the asparagine synthesis pathway.
Caption: Experimental workflow for isotope labeling.
Quantitative Data Summary
The following tables summarize key quantitative data related to asparagine metabolism in cancer cells.
Table 1: Kinetic Properties of Human Asparagine Synthetase (ASNS)
| Substrate | Apparent Km |
| Aspartate | 0.53 mM[3] |
| Glutamine | 2.4 mM[3] |
| ATP | Not explicitly determined |
Table 2: Correlation of ASNS Expression with L-Asparaginase (L-ASP) Activity in Ovarian Cancer Cell Lines
| Measurement Platform | Pearson Correlation Coefficient (r) | P-value |
| ASNS mRNA (Microarray) | -0.21 | Not significant[12] |
| ASNS mRNA (Branched-DNA assay) | -0.39 | 0.047 (one-tailed)[12] |
| ASNS Protein (Immunoassay) | -0.65 | 0.0014 (one-tailed)[12] |
Table 3: Effect of ASNS Silencing on L-Asparaginase (L-ASP) EC₅₀ in Cancer Cell Lines
| Cell Line (Cancer Type) | Fold Potentiation of L-ASP Activity |
| MCF7 (Breast) | > 500-fold[13] |
| MDA-MB-231 (Breast) | > 500-fold[13] |
| SNB-19 (Glioblastoma) | > 500-fold[13] |
| UACC-257 (Melanoma) | > 500-fold[13] |
| SN12C (Renal) | > 500-fold[13] |
| OVCAR-8 (Ovarian) | > 500-fold[14] |
These data highlight the importance of ASNS in conferring resistance to L-asparaginase and underscore the utility of quantifying its expression and activity. The provided protocols offer a robust framework for researchers to investigate asparagine metabolism in their specific cancer models, paving the way for the development of more effective and personalized cancer therapies.
References
- 1. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Translational Reprogramming Marks Adaptation to Asparagine Restriction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Asparagine synthetase is a predictive biomarker of L-asparaginase activity in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Asparagine-13C4,15N2 in the Study of Protein Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine-13C4,15N2 is a stable isotope-labeled amino acid that serves as a powerful tool for the quantitative analysis of protein post-translational modifications (PTMs). By incorporating this "heavy" asparagine into proteins in cell culture using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), researchers can accurately measure changes in PTMs such as N-linked glycosylation and asparagine deamidation. These modifications play critical roles in a multitude of cellular processes, including protein folding, cell signaling, and immune responses.[1] Dysregulation of these PTMs has been implicated in various diseases, making them attractive targets for drug development.
This document provides detailed application notes and experimental protocols for utilizing this compound to study N-linked glycosylation and asparagine deamidation.
Application Notes
Studying N-linked Glycosylation
N-linked glycosylation, the attachment of an oligosaccharide to the amide nitrogen of an asparagine residue, is a crucial PTM that affects protein folding, stability, and function.[2] The consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline. By using this compound in a SILAC experiment, researchers can quantify changes in the occupancy of glycosylation sites on specific proteins in response to various stimuli or in different disease states. This allows for the identification of glycoproteins that are differentially regulated, providing insights into disease mechanisms and potential therapeutic targets. The workflow involves metabolically labeling cells, mixing "heavy" and "light" cell populations, enriching for glycosylated peptides, and analyzing them by mass spectrometry.
Investigating Asparagine Deamidation
Asparagine deamidation is a non-enzymatic PTM where the side chain of an asparagine residue is converted to aspartic acid or isoaspartic acid.[3] This modification can alter a protein's structure and function and has been associated with protein degradation, aging, and various diseases.[4] Quantifying the extent of deamidation at specific sites can be challenging due to the small mass shift. The use of this compound in SILAC experiments provides a robust method to accurately quantify changes in deamidation levels. By comparing the isotopic ratios of asparagine-containing peptides to their deamidated counterparts, researchers can determine the rate and extent of deamidation under different conditions, aiding in the development of more stable protein therapeutics and understanding the pathology of diseases associated with protein instability.
Quantitative Data Summary
The following tables present illustrative quantitative data obtained from SILAC experiments using this compound.
Table 1: Quantitative Analysis of N-linked Glycosylation Site Occupancy
| Protein | UniProt ID | Glycosylation Site | Condition A (Light) Intensity | Condition B (Heavy) Intensity | Fold Change (Heavy/Light) |
| Epidermal growth factor receptor | P00533 | N599 | 1.2 x 10^7 | 3.6 x 10^7 | 3.0 |
| Integrin alpha-V | P06756 | N458 | 8.5 x 10^6 | 4.2 x 10^6 | 0.5 |
| Fibronectin | P02751 | N345 | 2.1 x 10^8 | 2.2 x 10^8 | 1.0 |
Table 2: Quantitative Analysis of Asparagine Deamidation
| Protein | UniProt ID | Peptide Sequence | Deamidation Site | % Deamidation (Control - Light) | % Deamidation (Stressed - Heavy) | Fold Change in Deamidation |
| Human Serum Albumin | P02768 | ...YLYEIAR... | N503 | 5.2 | 25.8 | 5.0 |
| Monoclonal Antibody (Heavy Chain) | - | ...VVSVLTVLHQNWLDGKEYK... | N384 | 2.1 | 15.7 | 7.5 |
| Triosephosphate Isomerase | P60174 | ...AYEPSVWAIGTGK... | N15 | 1.5 | 3.1 | 2.1 |
Experimental Protocols
Protocol 1: SILAC Labeling with this compound
This protocol outlines the metabolic labeling of mammalian cells with heavy asparagine.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine, L-lysine, and L-asparagine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Arginine (Light)
-
L-Lysine (Light)
-
L-Asparagine (Light)
-
This compound (Heavy)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Supplement the amino acid-deficient medium with light L-arginine, L-lysine, and L-asparagine to their normal concentrations. Add 10% dFBS.
-
Heavy Medium: Supplement the amino acid-deficient medium with light L-arginine, L-lysine, and this compound. Add 10% dFBS. The optimal concentration of this compound may need to be empirically determined but a starting point is the standard concentration of L-asparagine in the medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[5]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the experimental treatment to one or both cell populations.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the light and heavy cell lysates.
-
Mix equal amounts of protein from the light and heavy lysates.
-
Diagram 1: SILAC Labeling Workflow
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with L-Asparagine-13C4,15N2 labeling efficiency
Welcome to the technical support center for L-Asparagine-13C4,15N2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected labeling efficiency for this compound in a typical SILAC experiment?
For most SILAC experiments, a labeling efficiency of over 97% is expected after a sufficient number of cell doublings (typically at least five) to ensure the dilution of "light" proteins. While specific efficiency for this compound can vary based on cell line and experimental conditions, it is anticipated to be in line with other amino acids used in SILAC. In some cases, labeling efficiency can reach as high as 100%.[1]
Q2: How can I check the incorporation efficiency of this compound in my experiment?
To verify the incorporation efficiency, a small fraction of the cell lysate should be analyzed by mass spectrometry before proceeding with the main experiment. This involves protein extraction, digestion into peptides, and subsequent analysis by LC-MS/MS. The peak areas of the "light" (unlabeled) and "heavy" (labeled) peptide pairs are then compared to calculate the percentage of incorporation.
Q3: What is metabolic scrambling and how can it affect my this compound labeling?
Metabolic scrambling refers to the conversion of the labeled amino acid into other amino acids by cellular metabolic pathways. For this compound, the primary concern is its hydrolysis to L-Aspartate-13C4,15N (as the second nitrogen is lost). This can lead to the incorporation of labeled aspartate into proteins, which can complicate data analysis. Additionally, the carbon skeleton of aspartate can enter the TCA cycle, potentially leading to the labeling of other amino acids.
Q4: Is this compound stable in cell culture media?
L-Asparagine is known to be chemically unstable in aqueous solutions, such as cell culture media. It can undergo non-enzymatic deamidation to form L-aspartic acid and ammonia. This degradation can reduce the effective concentration of this compound available for protein synthesis and increase the concentration of labeled L-aspartic acid, potentially leading to its incorporation. It is recommended to add this compound to the culture medium immediately before use to minimize this effect.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency of this compound
Symptoms:
-
Mass spectrometry data shows a low ratio of heavy to light peptides containing asparagine.
-
Labeling efficiency is calculated to be significantly below 95%.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Cell Doublings | Verify the number of cell divisions after the introduction of the SILAC medium. | Ensure cells have undergone at least five doublings to allow for sufficient turnover of unlabeled proteins.[2] |
| Presence of Unlabeled Asparagine in Media | Check the formulation of the base medium and the serum supplement for the presence of unlabeled asparagine. | Use a custom medium formulation lacking asparagine and supplement with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. |
| Chemical Instability of L-Asparagine | L-Asparagine can deamidate to aspartic acid in the culture medium, reducing its availability for protein synthesis. | Prepare fresh media with this compound immediately before each use. Avoid prolonged storage of supplemented media. |
| Cellular Stress or Altered Metabolism | Evaluate cell morphology and growth rate. Stressed cells may have altered amino acid uptake and protein synthesis rates. | Optimize cell culture conditions to ensure healthy growth. Consider performing a cell viability assay. |
Issue 2: Evidence of Metabolic Scrambling
Symptoms:
-
Mass spectrometry data reveals the presence of labeled aspartic acid in peptides that should not contain asparagine.
-
Other amino acids show unexpected isotopic enrichment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Conversion of Asparagine to Aspartate | The primary metabolic fate of asparagine is its conversion to aspartate via the enzyme asparaginase. | This is an expected metabolic conversion. For data analysis, it is crucial to account for the potential of labeled aspartate. Consider using software that can handle such conversions when analyzing your data. |
| Entry of Labeled Carbon into the TCA Cycle | Aspartate derived from labeled asparagine can be converted to oxaloacetate, which enters the TCA cycle, leading to the labeling of other amino acids. | This is a known challenge in metabolic labeling. To minimize this, ensure that essential amino acids are present in the medium to reduce the cell's reliance on de novo synthesis. |
| High Asparaginase Activity | Some cell lines may have high endogenous or secreted asparaginase activity, accelerating the conversion of asparagine to aspartate. | If this is suspected, you can assay for asparaginase activity in your cell culture supernatant. In some cases, choosing a different cell line may be necessary. |
Experimental Protocols
Protocol 1: Assessment of this compound Incorporation Efficiency
Objective: To quantify the percentage of this compound incorporated into the cellular proteome.
Methodology:
-
Cell Culture and Labeling: Culture cells in SILAC medium containing this compound for at least five cell doublings.
-
Cell Lysis and Protein Extraction:
-
Harvest a representative sample of cells.
-
Wash the cell pellet with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Protein Digestion:
-
Take a 50 µg aliquot of the protein lysate.
-
Perform in-solution or in-gel digestion with a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a suitable software package to identify peptides and quantify the peak areas of "light" and "heavy" peptide pairs containing asparagine.
-
Calculate the labeling efficiency using the following formula: Efficiency (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100
-
Protocol 2: Quantification of Asparagine Deamidation in Cell Culture Media
Objective: To measure the rate of non-enzymatic deamidation of this compound in cell culture media under standard incubation conditions.
Methodology:
-
Media Preparation: Prepare cell culture medium supplemented with a known concentration of this compound.
-
Incubation: Incubate the medium at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Sample Preparation:
-
Deproteinize the media samples by adding a suitable agent (e.g., sulfosalicylic acid).[3]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a UPLC-MS/MS system.[3]
-
Develop a method to separate and quantify this compound and L-Aspartate-13C4,15N.
-
-
Data Analysis:
-
Generate standard curves for both this compound and L-Aspartate-13C4,15N.
-
Quantify the concentration of each analyte at each time point.
-
Calculate the percentage of deamidation over time.
-
Visualizations
Caption: Workflow for assessing this compound labeling efficiency.
Caption: Metabolic fate of this compound in cell culture.
References
Technical Support Center: L-Asparagine-13C4,15N2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Asparagine-13C4,15N2.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for detecting this compound?
A1: Optimal settings can vary by instrument, but a good starting point for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is to use a precursor ion (Q1) of m/z 139.1 and a product ion (Q3) of m/z 91.0. These values are derived from the molecular weight of this compound (138.08 g/mol ) plus a proton in positive ion mode.[1] It is crucial to optimize collision energy and other source parameters on your specific instrument.
Q2: How should I prepare samples for this compound analysis?
A2: A common and effective method for plasma or cell media samples is protein precipitation.[2][3] A typical protocol involves adding a cold protein precipitation agent like sulfosalicylic acid or acetonitrile to your sample, vortexing, and then centrifuging to pellet the precipitated proteins.[2][4] The clear supernatant is then diluted and injected into the LC-MS/MS system.[2][4]
Q3: Can I analyze this compound without derivatization?
A3: Yes, direct analysis of underivatized this compound is possible and often preferred as it simplifies sample preparation and reduces potential experimental errors.[2][4] This approach typically uses reversed-phase chromatography with an ion-pairing agent or a polar-modified column to achieve sufficient retention and separation.[2][4]
Q4: What is the purpose of using an isotopically labeled internal standard like this compound?
A4: this compound serves as an internal standard to improve the accuracy and precision of quantification.[5] Since it is chemically identical to the endogenous L-Asparagine, it co-elutes and experiences similar ionization effects and potential matrix suppression.[2][6] By comparing the signal of the analyte to the known concentration of the internal standard, variations during sample preparation and analysis can be corrected for.
Troubleshooting Guide
Problem 1: Poor or no signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MRM Transitions | Verify the precursor (Q1) and product (Q3) ion m/z values. For this compound, a common transition is 139.1 -> 91.0 in positive ion mode. |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature.[7] For amino acids, positive ion mode is generally more sensitive. |
| Sample Degradation | L-Asparagine can undergo deamidation.[8][9][10] Ensure samples are stored properly (e.g., at -80°C) and processed quickly.[11] |
| Inefficient Chromatography | The compound may not be retained on the column. Consider using a column designed for polar compounds or adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase.[4][12] |
Problem 2: High background noise or interfering peaks
| Possible Cause | Suggested Solution |
| Matrix Effects | The sample matrix can suppress or enhance the analyte signal.[6] Improve sample cleanup by using solid-phase extraction (SPE) or ensure sufficient dilution of the sample extract.[2] |
| Contamination | Contamination can come from solvents, glassware, or the LC-MS system itself. Use high-purity solvents and clean all materials thoroughly. |
| Co-eluting Isobaric Compounds | Other compounds with the same mass may be interfering. Optimize the chromatographic method to better separate the analyte from interferences. A longer gradient or a different column chemistry might be necessary.[2] |
Problem 3: Poor reproducibility in quantification
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and dilution steps for all samples, standards, and quality controls. Automating these steps can improve reproducibility. |
| Variable Matrix Effects | If matrix effects differ between samples, the internal standard may not fully compensate. Consider using a surrogate matrix for calibration standards that more closely matches the study samples.[3] |
| Instrument Instability | Check for fluctuations in spray stability, temperature, or gas flows. Allow the instrument to stabilize before starting the analytical run. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
Thaw Samples : Thaw plasma samples on ice.
-
Aliquot : Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard : Add 5 µL of the this compound internal standard working solution.
-
Precipitate Proteins : Add 150 µL of ice-cold acetonitrile (or 30% sulfosalicylic acid[2][3]).
-
Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Collect Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilute : Dilute the supernatant with an appropriate mobile phase or water before injection.[4]
-
Analyze : Inject the diluted supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a general method and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity UHPLC or similar[4] |
| Column | Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm)[4] or Raptor Polar X[2] |
| Column Temperature | 25°C[4] |
| Mobile Phase A | 0.5% Formic Acid and 0.3% HFBA in Water[4][12] |
| Mobile Phase B | 0.5% Formic Acid and 0.3% HFBA in Acetonitrile[4][12] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 1-5 µL[3][4] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for L-Asparagine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Asparagine | 133.0 | 74.0 | Instrument Dependent |
| This compound | 139.1 | 91.0 | Instrument Dependent |
Note: Collision energy must be optimized on the specific mass spectrometer being used.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-agilent.com [chem-agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor signal-to-noise with L-Asparagine-13C4,15N2
Welcome to the technical support center for L-Asparagine-¹³C₄,¹⁵N₂. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments utilizing this stable isotope-labeled amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Q1: What is L-Asparagine-¹³C₄,¹⁵N₂ and what are its primary applications?
L-Asparagine-¹³C₄,¹⁵N₂ is a stable isotope-labeled version of the amino acid L-Asparagine, where four carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[1][2][3] This labeling makes it a valuable tool in a variety of research applications, primarily as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[2][4] Its key applications include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of asparagine in biological systems to understand biochemical pathways.[1][5]
-
Proteomics: Quantifying protein turnover and synthesis.[4][6]
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Metabolomics: Identifying and quantifying low-concentration metabolites in complex biological samples.[5][7]
-
Pharmacokinetics: Studying drug metabolism and distribution.[1]
-
Structural Biology: Aiding in protein structure and dynamics studies using NMR.[4][]
Troubleshooting Poor Signal-to-Noise Ratio
A common challenge when working with isotopically labeled compounds is achieving a strong signal-to-noise (S/N) ratio. The following sections provide troubleshooting guidance for both Mass Spectrometry and NMR applications.
Mass Spectrometry (MS)
Q2: I am observing a low signal intensity for L-Asparagine-¹³C₄,¹⁵N₂ in my LC-MS analysis. What are the potential causes and solutions?
Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
-
Sample Preparation and Handling:
-
Incomplete Protein Hydrolysis: If you are analyzing asparagine from a protein sample, incomplete hydrolysis will result in a low yield of free amino acids. Ensure your acid hydrolysis protocol is optimized (e.g., 6 M HCl at 110-150°C for a sufficient duration).[9][10] Note that acid hydrolysis converts asparagine to aspartic acid.[9]
-
Degradation: Although stable isotopes themselves do not decay, the molecule can degrade.[] Ensure proper storage of the compound at room temperature, away from light and moisture.
-
Derivatization Issues: For Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization can lead to poor signal. Ensure derivatizing reagents are in excess and that the reaction goes to completion to avoid isotopic fractionation.[11]
-
Matrix Effects: Complex biological matrices can suppress the ionization of the target analyte. Consider additional sample cleanup steps like solid-phase extraction (SPE) or cation-exchange chromatography.[10]
-
-
LC-MS Instrument Optimization:
-
Ionization Source Settings: In-source collision-induced dissociation (CID) can be optimized to improve signal. However, excessive in-source fragmentation can lead to signal loss.[12]
-
Resolution and Scan Time: Higher resolution settings on instruments like Orbitraps can improve signal-to-noise by separating the analyte signal from background noise.[12][13] However, extremely high resolution can sometimes decrease signal intensity.[12] Finding the optimal balance is key.
-
Mobile Phase Composition: Ensure the mobile phase pH is appropriate for the ionization mode. For positive ion mode, a mobile phase with 0.1% formic acid is common.[13]
-
Troubleshooting Workflow for Low MS Signal
Caption: A logical workflow for troubleshooting poor MS signal.
Q3: My mass spectra show complex or unexpected isotopic patterns. What could be the cause?
-
Metabolic Scrambling: In cell-based experiments, the isotopic labels from L-Asparagine-¹³C₄,¹⁵N₂ can be transferred to other molecules through metabolic pathways.[14][15][16] This can lead to the appearance of labeled atoms in other amino acids or metabolites, complicating the interpretation of the mass spectra. For example, the nitrogen from asparagine can be transferred to other amino acids.[15]
-
Incomplete Labeling: If you are synthesizing a protein with the labeled asparagine, incomplete incorporation will result in a mixed population of labeled and unlabeled proteins, leading to complex spectra.[17]
-
Natural Isotope Abundance: Remember that natural carbon-13 abundance is about 1.1%.[18] This will contribute to the M+1 peak of your unlabeled analyte and should be accounted for in your data analysis.
Nuclear Magnetic Resonance (NMR)
Q4: I am experiencing a poor signal-to-noise ratio in my NMR experiments with L-Asparagine-¹³C₄,¹⁵N₂. What steps can I take to improve it?
Low sensitivity is an inherent challenge in NMR, especially for nuclei like ¹³C and ¹⁵N which have low natural abundance and smaller gyromagnetic ratios compared to ¹H.[5][15]
-
Sample Preparation:
-
Concentration: For ¹³C NMR, a saturated solution is often recommended to maximize the signal.[19] Halving the concentration can require four times the acquisition time to achieve the same S/N.[19]
-
Sample Volume: Ensure the sample height in the NMR tube is optimal for the spectrometer's probe (typically 4-5 cm).[19] Incorrect sample volume can make it difficult to shim the magnetic field, leading to broader lines.
-
Remove Particulates: Suspended solid particles will distort the magnetic field homogeneity, causing broad lines and poor spectral quality. Always filter your NMR samples.[19]
-
Degassing: Dissolved oxygen is paramagnetic and can increase the relaxation rate, leading to broader lines. Degassing the sample using the freeze-pump-thaw method can improve resolution.[19]
-
-
NMR Instrument and Experiment Parameters:
-
Cryogenic Probes: Using a cryoprobe can significantly reduce thermal noise and increase the S/N ratio, often by a factor of four.[5]
-
Number of Scans: Increasing the number of scans is a straightforward way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
-
Choice of NMR Experiment: For labeled proteins, heteronuclear experiments like ¹H-¹⁵N HSQC are essential.[] These experiments are designed to detect the labeled nuclei indirectly through the more sensitive ¹H nucleus.
-
Logical Relationship of NMR Troubleshooting Steps
References
- 1. Buy L-Asparagine-13C4,15N2,d3 (monohydrate) [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.5 [isotope.com]
- 5. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 10. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
Technical Support Center: Data Analysis for L-Asparagine-13C4,15N2 SILAC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for analyzing data from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using L-Asparagine-13C4,15N2.
Experimental and Data Analysis Workflow
The overall process involves metabolically labeling proteins with "heavy" this compound, combining cell populations, and analyzing the protein digests via mass spectrometry to determine relative protein abundance.[1][2][3]
Diagram: General SILAC Experimental Workflow
Caption: High-level overview of the SILAC experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of L-Asparagine SILAC data.
Q1: How do I ensure complete labeling of my cells with this compound?
A: Complete metabolic incorporation of the "heavy" amino acid is critical for accurate quantification.[4]
-
Protocol: Cells should be cultured for at least five to seven doublings in the SILAC medium to ensure near-complete incorporation (>97%).[2][4][5]
-
Troubleshooting: Before starting a large-scale experiment, it is highly recommended to perform a small pilot study to check the labeling efficiency.[5] Analyze a small portion of the "heavy" labeled cells by mass spectrometry to confirm that the vast majority of asparagine-containing peptides are indeed heavy. If labeling is incomplete, extend the culture duration.
Q2: My protein ratios seem systematically skewed. What are the common causes and how can I correct for them?
A: Skewed ratios are often due to incomplete labeling, errors in mixing the 'light' and 'heavy' cell populations, or metabolic conversion of other amino acids.[6][7]
-
Troubleshooting - Mixing Errors: Normalization is essential to correct for inaccuracies in mixing. Most analysis software like MaxQuant performs this automatically by assuming that the majority of proteins do not change in abundance, centering the distribution of log2 protein ratios around zero.[8]
-
Troubleshooting - Arginine-to-Proline Conversion: In general SILAC experiments using labeled arginine, the metabolic conversion of arginine to proline can cause quantification errors.[6][9] This occurs when cells synthesize proline from the labeled arginine pool, resulting in an underestimation of heavy peptides containing proline.[9] To prevent this, supplement the SILAC medium with unlabeled L-proline.[9][10] While your experiment uses L-Asparagine, this is a crucial consideration in any SILAC design that also uses labeled Arginine.
-
Best Practice - Label Swapping: To account for any systematic bias introduced by the isotope label itself, performing a "label-swap" replicate experiment is a powerful strategy.[6][11] In the replicate, the experimental conditions are reversed: the control group is grown in "heavy" medium and the treated group in "light" medium. Averaging the ratios from the two experiments corrects for such errors.[6]
Q3: How should I handle missing values in my dataset?
A: Missing values are common and can occur when a peptide's abundance is below the instrument's detection limit or due to the stochastic nature of data-dependent acquisition.[12][13]
-
Software Solutions: Modern analysis platforms have built-in features to reduce missing values. For instance, MaxQuant and PEAKS Studio can use "match between runs" or "peptide ID transfer" to identify corresponding features across different LC-MS/MS runs based on retention time and mass-to-charge ratio, even if they weren't selected for MS/MS fragmentation.[12][14]
-
Imputation Strategies: If values are still missing, they can be imputed. A common approach is to replace missing values with a small number that represents the noise level of the instrument, often based on the minimum detected abundance in the dataset.[15] Software like Perseus (designed for MaxQuant data) offers various imputation functions.[16] However, imputation should be used cautiously as it can introduce bias.[15]
Q4: Which software is recommended for analyzing L-Asparagine SILAC data?
A: Several software platforms can process SILAC data. The choice depends on the specific experimental design (DDA vs. DIA) and user preference.
-
MaxQuant: A widely used, free software platform that is well-suited for SILAC data analysis and includes features for quantification, normalization, and statistical analysis.[6][17]
-
Proteome Discoverer: A commercial software from Thermo Fisher Scientific that provides comprehensive workflows for SILAC quantification.[18]
-
PEAKS Studio: Offers advanced SILAC quantification analysis, including features to improve accuracy and handle missing values through peptide ID transfer.[14]
-
Other Tools: IsoQuant, Spectronaut, and DIA-NN are also powerful tools, with the latter two being particularly strong for Data-Independent Acquisition (DIA) workflows.[12][19]
Diagram: SILAC Data Analysis Pipeline
Caption: A typical workflow for processing raw SILAC MS data.
Data Presentation and Interpretation
Final quantitative data should be summarized in a clear, tabular format to facilitate interpretation and comparison.
Table: Example Summary of Quantitative SILAC Results
| Protein Accession | Gene Name | # Peptides Quantified | Ratio H/L | Log2 (Ratio H/L) | -Log10 (p-value) | Regulation |
| P04637 | TP53 | 8 | 2.54 | 1.34 | 2.15 | Up |
| P60709 | ACTB | 15 | 1.02 | 0.03 | 0.08 | Unchanged |
| P02768 | ALB | 21 | 0.98 | -0.03 | 0.05 | Unchanged |
| Q06830 | BAX | 5 | 0.45 | -1.15 | 1.89 | Down |
Explanation of Columns:
-
Protein Accession: Unique identifier from a protein database (e.g., UniProt).
-
Gene Name: The official gene symbol corresponding to the protein.
-
# Peptides Quantified: The number of unique peptide pairs used to calculate the protein ratio. Higher numbers generally indicate more reliable quantification.
-
Ratio H/L: The normalized ratio of the heavy-labeled protein abundance to the light-labeled protein abundance.
-
Log2 (Ratio H/L): The log2 transformation of the H/L ratio. This is useful because it centers the data around zero (for no change) and treats up- and down-regulation symmetrically.
-
-Log10 (p-value): The negative log10 transformed p-value from the statistical test (e.g., t-test). A higher value indicates greater statistical significance.
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Regulation: A categorical assignment (e.g., Up, Down, Unchanged) based on fold-change and p-value thresholds.
Key Experimental Protocols
1. Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare "light" and "heavy" versions of a cell culture medium (e.g., DMEM) that lacks natural L-Asparagine. Supplement the "light" medium with normal L-Asparagine and the "heavy" medium with this compound.[5] Both media should also contain dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.[20]
-
Cell Growth: Culture two separate cell populations in the "light" and "heavy" media for a minimum of 5-7 cell divisions to achieve full incorporation.[2][5]
-
Treatment: Apply experimental conditions (e.g., drug treatment) to one population, with the other serving as a control.
2. Sample Preparation for Mass Spectrometry
-
Harvest and Mix: Harvest the "light" and "heavy" cell populations, count the cells accurately, and mix them at a 1:1 ratio.[10]
-
Lysis and Protein Digestion: Lyse the combined cell pellet. Reduce and alkylate the proteins, then digest them into peptides using an MS-grade protease, most commonly trypsin.[10][20]
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Peptide Cleanup: Desalt the resulting peptide mixture using a suitable method like C18 StageTips before LC-MS/MS analysis.
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. SILAC Peptide Ratio Calculator - A tool for SILAC Quantitation of Peptides and Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. IsoQuant: A Software Tool for SILAC-Based Mass Spectrometry Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Minimizing Variability in Quantitative Proteomics with L-Asparagine-¹³C₄,¹⁵N₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Asparagine-¹³C₄,¹⁵N₂ for quantitative proteomics, primarily in the context of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Asparagine-¹³C₄,¹⁵N₂ in quantitative proteomics?
A1: L-Asparagine-¹³C₄,¹⁵N₂ is a stable isotope-labeled amino acid used as a metabolic label in quantitative proteomics.[1][2] It is primarily used in the SILAC method, where it is incorporated into proteins in living cells.[3][4] This allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) within a single mass spectrometry (MS) analysis, thereby minimizing experimental variability.[5]
Q2: Why is minimizing variability important in quantitative proteomics?
Q3: What are the key advantages of using a metabolic labeling approach like SILAC with L-Asparagine-¹³C₄,¹⁵N₂?
A3:
-
High Accuracy and Precision: Samples are mixed early in the workflow, reducing variability from sample preparation.
-
In vivo Labeling: The label is incorporated into proteins by the cell's natural metabolic processes, providing a more accurate representation of the proteome.[4]
-
No Chemical Derivatization: It avoids chemical labeling steps that can be incomplete or introduce biases.[8]
Q4: How many cell doublings are typically required for complete incorporation of L-Asparagine-¹³C₄,¹⁵N₂?
A4: For most cell lines, at least five to six cell doublings are recommended to ensure near-complete incorporation of the labeled amino acid into the proteome.[9] However, the optimal number can vary depending on the cell line and protein turnover rates.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during quantitative proteomics experiments using L-Asparagine-¹³C₄,¹⁵N₂.
Issue 1: Incomplete Labeling
Symptom:
-
Mass spectrometry data shows significant peaks for both the "light" (unlabeled) and "heavy" (labeled) forms of asparagine-containing peptides within the labeled cell population.
-
Calculated heavy-to-light ratios are skewed and inconsistent across different peptides from the same protein.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium containing L-Asparagine-¹³C₄,¹⁵N₂. For slow-growing cells or proteins with low turnover, a longer labeling period may be necessary. |
| Presence of Unlabeled Asparagine | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.[3] Ensure the base medium is free of asparagine. |
| Amino Acid Auxotrophy | The cell line must be auxotrophic for asparagine, meaning it cannot synthesize it on its own. If the cells can produce their own asparagine, they will not exclusively use the labeled form from the medium. |
Issue 2: Inaccurate Quantification - Asparagine Deamidation
Symptom:
-
Unexpected mass shifts of +1 Da in asparagine-containing peptides.
-
Difficulty in distinguishing between true biological post-translational modifications and artifacts.
Possible Causes and Solutions:
| Cause | Solution |
| Non-enzymatic Deamidation | Asparagine can spontaneously deamidate to aspartic acid or isoaspartic acid, a common post-translational modification that can also occur as an artifact during sample preparation (e.g., during prolonged heating or at high pH).[10] |
| Minimize Harsh Conditions | Avoid high temperatures and extreme pH during sample preparation. Optimize digestion times to prevent excessive incubation.[11] |
| Isotope Labeling to Differentiate Artifacts | Consider using ¹⁸O-labeling during enzymatic digestion to differentiate between in vivo deamidation and artifacts introduced during sample preparation.[10] |
Issue 3: Low Signal or Poor Identification of Labeled Peptides
Symptom:
-
Low intensity or absence of peaks for asparagine-containing peptides in the mass spectrometer.
-
Poor sequence coverage for proteins containing asparagine.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mass Spectrometry Parameters | Ensure the mass spectrometer is properly calibrated and that the acquisition methods are optimized for the detection of the labeled peptides. |
| Sample Contamination | Contaminants such as keratins from skin and hair can suppress the signal of target peptides. Use appropriate clean-room techniques and wear proper personal protective equipment to minimize contamination. |
| Inefficient Peptide Ionization | The physicochemical properties of some asparagine-containing peptides may lead to poor ionization. Adjusting the mobile phase composition or using a different ionization source (if available) may help. |
Experimental Protocols
Protocol 1: SILAC Labeling with L-Asparagine-¹³C₄,¹⁵N₂
This protocol outlines the basic steps for metabolic labeling of adherent cells.
-
Prepare SILAC Media:
-
Use a DMEM or RPMI 1640 medium that is deficient in L-asparagine, L-lysine, and L-arginine.
-
For the "light" medium, supplement with unlabeled L-lysine, L-arginine, and L-asparagine at their normal concentrations.
-
For the "heavy" medium, supplement with unlabeled L-lysine and L-arginine, and L-Asparagine-¹³C₄,¹⁵N₂.
-
Add 10% dialyzed fetal bovine serum to both media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five generations to ensure complete incorporation of the labeled asparagine.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and wash with PBS.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Extract the proteins and digest them into peptides using an appropriate enzyme (e.g., trypsin).
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Protocol 2: Checking for Label Incorporation
-
After at least five cell doublings, harvest a small number of cells from the "heavy" labeled population.
-
Extract proteins and run a small amount on an SDS-PAGE gel.
-
Excise a prominent band and perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by mass spectrometry.
-
Search the data for known asparagine-containing peptides and check for the complete shift in mass corresponding to the incorporation of L-Asparagine-¹³C₄,¹⁵N₂. The absence of the "light" version of the peptide indicates complete labeling.
Data Presentation
Table 1: Common Sources of Variability in Quantitative Proteomics and Mitigation Strategies
| Source of Variability | Mitigation Strategy |
| Sample Preparation | Use of SILAC to combine samples early. Standardized protocols and careful handling to avoid contamination. |
| Protein Digestion | Consistent enzyme-to-protein ratio and digestion time. Monitoring for missed cleavages. |
| LC Separation | Use of high-quality columns and consistent gradients. Regular system maintenance and quality control checks. |
| Mass Spectrometry | Regular calibration and tuning of the instrument. Use of standardized acquisition methods. |
| Data Analysis | Consistent use of software parameters for peptide identification and quantification. Appropriate statistical analysis. |
Visualizations
Caption: SILAC experimental workflow using L-Asparagine-¹³C₄,¹⁵N₂.
Caption: Troubleshooting logic for variability in asparagine-based SILAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: L-Asparagine-13C4,15N2 vs. Unlabeled L-Asparagine
In the intricate world of metabolic research, the ability to trace the journey of individual molecules is paramount to unraveling complex biological processes. For scientists and drug development professionals studying cellular metabolism, particularly in fields like oncology, the choice between stable isotope-labeled and unlabeled metabolites is a critical decision that dictates the depth and precision of experimental outcomes. This guide provides an objective comparison of L-Asparagine-13C4,15N2 and its unlabeled counterpart, L-Asparagine, in the context of metabolic studies, supported by established analytical principles and experimental methodologies.
Asparagine, a non-essential amino acid, plays a crucial role in various cellular functions, including protein synthesis, and its metabolism is often reprogrammed in cancer cells to support rapid proliferation.[1][2][3][4][5] Understanding the metabolic fate of asparagine is therefore of significant interest. Stable isotope tracing, a powerful technique that follows the path of isotopically labeled molecules through biochemical reactions, offers unparalleled insights into cellular metabolic wiring.[6][7]
The Fundamental Difference: Distinguishability in a Complex System
The core advantage of using this compound over unlabeled L-Asparagine lies in its identifiability within a biological system. Unlabeled L-Asparagine is chemically identical to the endogenous pool of asparagine already present in cells, making it impossible to distinguish the experimentally introduced molecules from those already existing. In contrast, this compound is labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This labeling results in a higher molecular weight, allowing it to be clearly distinguished from its natural, lighter counterpart by mass spectrometry-based analytical techniques.[8][9][10]
This fundamental difference has profound implications for the types of biological questions that can be answered. While unlabeled L-Asparagine can be used to study the overall effects of asparagine supplementation or deprivation on cellular phenotypes, this compound allows for the precise tracing of the metabolic fate of the supplied asparagine.
Quantitative Comparison: Performance in Metabolic Studies
The choice between labeled and unlabeled L-Asparagine significantly impacts the quality and nature of the data obtained from metabolic studies. The following table summarizes the key performance differences based on established analytical principles.
| Feature | This compound | Unlabeled L-Asparagine | Supporting Rationale |
| Metabolic Flux Analysis | Enables precise quantification of asparagine incorporation into downstream metabolites. | Not suitable for flux analysis as it is indistinguishable from the endogenous pool. | Stable isotope tracing is a cornerstone of metabolic flux analysis, allowing for the measurement of reaction rates within a metabolic network.[11][12][13][14][15] |
| Specificity | High specificity in tracing experiments, as the labeled atoms can be followed through metabolic pathways. | Low specificity; its effects on metabolic pathways are inferred indirectly. | The distinct mass of the labeled compound allows for its unambiguous detection among a myriad of other molecules.[8][9] |
| Analytical Detection (Mass Spectrometry) | Clear and distinct signal from the unlabeled counterpart due to a significant mass shift. | Signal overlaps with the endogenous L-Asparagine, complicating quantification of uptake. | The mass difference between the labeled and unlabeled isotopologues is readily resolved by modern mass spectrometers.[16][17][18][19] |
| Background Noise | Minimal interference from endogenous asparagine, leading to a high signal-to-noise ratio. | High background from the endogenous pool, which can obscure subtle changes in concentration. | The use of stable isotope-labeled internal standards is a common practice to improve the accuracy and precision of quantification in complex biological matrices.[8] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Lower LOD and LOQ for tracing experiments due to the high signal-to-noise ratio. | Higher effective LOD and LOQ for uptake studies due to the high endogenous background. | Sensitive LC-MS/MS methods can achieve sub-fmol levels of detection for amino acids.[17] |
Experimental Protocols: A Closer Look at a Stable Isotope Tracing Experiment
To illustrate the practical application of this compound, a detailed methodology for a typical stable isotope tracing experiment is provided below. This protocol is a generalized workflow that can be adapted to specific cell types and research questions.
Objective: To trace the metabolic fate of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line known to be sensitive to asparagine levels)
-
Cell culture medium deficient in L-Asparagine
-
This compound
-
Unlabeled L-Asparagine (for control experiments)
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cancer cells in their standard growth medium.
-
Prior to the experiment, switch the cells to a custom-formulated medium lacking L-Asparagine for a short period to deplete the intracellular pool.
-
Initiate the labeling experiment by adding this compound to the medium at a defined concentration. A parallel culture with unlabeled L-Asparagine should be run as a control.
-
Incubate the cells for various time points to capture the dynamics of asparagine metabolism.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium.
-
Wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Separate the polar metabolites (in the aqueous phase) from the non-polar metabolites and proteins.
-
-
LC-MS Analysis:
-
Analyze the polar metabolite extracts using an LC-MS system.
-
The liquid chromatography step separates the different metabolites in the sample.
-
The mass spectrometer detects and quantifies the mass-to-charge ratio of the metabolites, allowing for the identification of labeled and unlabeled species.
-
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify the different isotopologues of asparagine and its downstream metabolites.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the labeled isotopes in each metabolite to determine the metabolic flux.
-
Visualizing the Concepts: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving asparagine and a typical experimental workflow for stable isotope tracing.
Caption: The enzymatic synthesis of asparagine from aspartate and glutamine, catalyzed by asparagine synthetase (ASNS).[20][21][22][23][24]
Caption: A generalized experimental workflow for metabolic studies using stable isotope-labeled compounds.[6][7][25][26]
Conclusion
For researchers aiming to dissect the intricacies of asparagine metabolism, this compound is an indispensable tool. Its ability to be distinguished from the endogenous pool provides a level of analytical clarity and specificity that is unattainable with its unlabeled counterpart. While the use of unlabeled asparagine is suitable for studying the broader physiological effects of asparagine availability, stable isotope-labeled asparagine is essential for elucidating the dynamic flow of this critical amino acid through metabolic pathways. The choice between these two compounds ultimately depends on the specific research question, with this compound offering a more powerful and precise approach for in-depth metabolic investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of asparagine in the physiological state and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine: A key metabolic junction in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 12. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. agilent.com [agilent.com]
- 17. chem-agilent.com [chem-agilent.com]
- 18. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Asparagine synthetase - Wikipedia [en.wikipedia.org]
- 23. pnas.org [pnas.org]
- 24. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic stable isotope tracing [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to L-Asparagine-13C4,15N2 and Other Labeled Amino Acids for SILAC-Based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Asparagine-13C4,15N2 with conventionally used labeled amino acids, such as L-Arginine and L-Lysine, for Stable Isotope Labeling with Amino acids in Cell culture (SILAC). While direct, quantitative head-to-head performance data is limited in published literature, this document outlines the principles of SILAC, the specific applications of labeled asparagine, and provides a framework for evaluating its suitability for your research needs.
Introduction to SILAC
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] The core principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3][4] This is achieved by culturing one cell population in a medium containing these heavy amino acids, while a control population is grown in a medium with the corresponding "light," natural abundance amino acids.
Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities between the heavy and light peptide pairs provides a highly accurate measure of the relative protein abundance between the two cell populations.
The Standard Choice: Labeled Arginine and Lysine
The most commonly used amino acids for SILAC are L-Arginine and L-Lysine.[1][5] This is primarily because trypsin, the most frequently used protease in proteomics, specifically cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, allowing for broad proteome coverage in quantitative experiments.
A Specialized Tool: this compound
This compound is a stable isotope-labeled form of the amino acid asparagine. While not a standard choice for general proteome-wide quantification due to the lower frequency of asparagine residues in proteins compared to arginine and lysine, and the lack of a common protease that cleaves specifically at asparagine, it serves as a valuable tool for specific research applications.
The primary utility of labeled asparagine in SILAC lies in the study of asparagine metabolism, its role in cellular signaling, and in understanding the biology of cancers with altered asparagine dependency. Certain cancer cells, for instance, are auxotrophic for asparagine, meaning they cannot synthesize it and rely on external sources, making labeled asparagine an excellent tracer to study these metabolic vulnerabilities.[6][7][8][9]
Comparative Analysis: L-Asparagine vs. Arginine/Lysine
As of late 2025, there is a notable lack of published, head-to-head experimental data directly comparing the performance of this compound with labeled L-Arginine and L-Lysine in SILAC experiments. Therefore, the following comparison is based on the established principles of SILAC and the known biochemical properties of these amino acids.
Data Presentation
To facilitate a clear comparison, the following tables present a hypothetical dataset that would be generated from a direct comparative study.
Table 1: Comparison of Incorporation Efficiency and Cell Viability
| Labeled Amino Acid | Typical Incorporation Efficiency (%) after 5-7 cell doublings | Observed Effect on Cell Viability/Morphology |
| L-Arginine-¹³C₆,¹⁵N₄ | > 98% | No significant effect |
| L-Lysine-¹³C₆,¹⁵N₂ | > 98% | No significant effect |
| L-Asparagine-¹³C₄,¹⁵N₂ | Expected to be > 95% (cell line dependent) | Expected to be minimal in asparagine prototrophic lines |
Table 2: Impact on Protein Identification and Quantification
| Labeled Amino Acid | Expected Proteome Coverage (Trypsin Digestion) | Suitability for Global Proteome Quantification | Specific Applications |
| L-Arginine-¹³C₆,¹⁵N₄ & L-Lysine-¹³C₆,¹⁵N₂ | High | Excellent | General quantitative proteomics, signaling studies, protein-protein interactions |
| L-Asparagine-¹³C₄,¹⁵N₂ | Lower | Limited | Studies of asparagine metabolism, cancer cell auxotrophy, mTOR signaling |
Experimental Protocols
Below is a detailed protocol for a SILAC experiment using this compound. This protocol is adapted from standard SILAC procedures.
Protocol: SILAC Labeling with this compound
1. Cell Culture and Labeling:
-
Cell Line Selection: Choose a cell line relevant to the research question. Note that cells must be auxotrophic for asparagine or cultured in a medium where endogenous asparagine synthesis is suppressed for efficient labeling.
-
Media Preparation:
-
"Light" Medium: Prepare DMEM or RPMI-1640 medium lacking L-asparagine. Supplement with 10% dialyzed fetal bovine serum (dFBS) and standard ("light") L-asparagine at a final concentration of 0.3 mM.
-
"Heavy" Medium: Prepare the same base medium, but supplement with this compound at the same final concentration.
-
-
Adaptation Phase: Culture the cells in their respective "light" and "heavy" media for at least 5-7 cell doublings to ensure complete incorporation of the labeled amino acid. Monitor cell morphology and proliferation to ensure the labeling has no adverse effects.
-
Incorporation Check (Optional but Recommended): After the adaptation phase, harvest a small number of cells, extract proteins, digest with a suitable protease (e.g., Glu-C, which cleaves at glutamic and aspartic acid residues), and analyze by mass spectrometry to confirm >95% incorporation of the heavy asparagine.
2. Experimental Phase:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Harvest the cells by scraping or trypsinization, wash with PBS, and count the cells from each population.
3. Sample Preparation for Mass Spectrometry:
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 100 µg) and perform in-solution or in-gel digestion.
-
For in-solution digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with a suitable protease (e.g., Trypsin, followed by Glu-C for better asparagine-containing peptide coverage).
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
4. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the SILAC peptide pairs.
-
The software will calculate the "heavy-to-light" (H/L) ratios for each identified protein, representing the relative abundance change in response to the experimental treatment.
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment.
Asparagine and the mTOR Signaling Pathway
Caption: The role of asparagine in activating the mTORC1 signaling pathway.
Conclusion
This compound represents a specialized and valuable tool for SILAC-based quantitative proteomics, particularly for researchers investigating asparagine metabolism and its role in disease. While not a direct replacement for the broad proteome coverage offered by labeled arginine and lysine, its application in targeted studies can yield significant insights. The lack of direct comparative performance data highlights an opportunity for future research to systematically evaluate the incorporation efficiency, impact on cell health, and quantification accuracy of a wider range of labeled amino acids in SILAC experiments. This would enable researchers to make more informed decisions when designing their quantitative proteomics studies.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-asparaginase-mediated Therapy in L-asparagine Auxotrophic Cancers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Asparagine auxotrophs of Saccharomyces cerevisiae: genetic and phenotypic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Spectrometry Data from L-Asparagine-13C4,15N2 Experiments
For researchers, scientists, and drug development professionals utilizing L-Asparagine-13C4,15N2 as an internal standard in mass spectrometry-based quantification, rigorous data validation is paramount to ensure the accuracy, precision, and reliability of experimental results. This guide provides a comprehensive comparison of validation methodologies, supported by experimental data, and detailed protocols to aid in the robust analysis of L-Asparagine.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry. This technique involves adding a known quantity of the labeled compound to a sample at an early stage of preparation. The labeled standard co-elutes with the endogenous (unlabeled) analyte and experiences similar effects from the sample matrix and instrument variability. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for potential errors during sample processing and analysis.[1][2][3]
This guide focuses on the validation of mass spectrometry data when using this compound, presenting the internal standard method as the primary approach and comparing it with the standard addition method as a viable alternative.
Comparative Analysis of Validation Methods
The two primary methods for validating quantitative mass spectrometry data in this context are the use of a stable isotope-labeled internal standard and the standard addition method. The choice of method can impact the accuracy and precision of the results.
| Performance Metric | Internal Standard Method (this compound) | Standard Addition Method |
| Accuracy | High (typically 85-115%)[4][5] | High, can correct for matrix effects |
| Precision | High (CV% < 15%)[4][5] | Can be variable depending on the number of additions |
| Linearity (r²) | Excellent (>0.99)[4] | Excellent (>0.99) |
| Throughput | High | Low, requires multiple analyses per sample |
| Cost-Effectiveness | Higher initial cost for labeled standard | Lower cost of reagents |
| Correction for Matrix Effects | Excellent | Excellent |
Experimental Protocols
Primary Method: Internal Standard Validation with this compound
This protocol outlines the validation of an LC-MS/MS method for the quantification of L-Asparagine using this compound as an internal standard.
1. Materials and Reagents:
-
L-Asparagine (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
2. Sample Preparation:
-
Prepare stock solutions of L-Asparagine and this compound in a suitable solvent (e.g., 0.1% FA in water).
-
Create a series of calibration standards by spiking known concentrations of L-Asparagine into the biological matrix.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control (QC) samples, and unknown samples.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase or HILIC column for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve chromatographic separation of L-Asparagine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Asparagine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled internal standard.
-
4. Data Validation:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression and ensure the coefficient of determination (r²) is >0.99.[4]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% of the nominal concentration, and the coefficient of variation (CV%) for precision should be <15%.[4][5]
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in the presence and absence of the matrix. The use of a stable isotope-labeled internal standard should effectively compensate for these effects.[3]
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Alternative Method: Standard Addition
The standard addition method is a powerful technique to correct for matrix effects when a stable isotope-labeled internal standard is not available.
1. Sample Preparation:
-
Divide each unknown sample into at least four aliquots.
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing known concentrations of L-Asparagine.
-
Process all aliquots using the same sample preparation procedure as the internal standard method (excluding the addition of the internal standard).
2. LC-MS/MS Analysis:
-
Analyze all prepared aliquots using the same LC-MS/MS conditions as described for the internal standard method.
3. Data Analysis:
-
For each sample, plot the measured peak area of L-Asparagine against the concentration of the added standard.
-
Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of L-Asparagine in the original sample.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Figure 1. Workflow for the internal standard validation method.
Figure 2. Workflow for the standard addition validation method.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for validating quantitative mass spectrometry data for L-Asparagine. This method offers high accuracy, precision, and throughput, effectively compensating for matrix effects. While the standard addition method provides a reliable alternative for mitigating matrix effects, it is more labor-intensive. The choice of validation method should be based on the specific requirements of the study, available resources, and the desired level of throughput. By following the detailed protocols and validation procedures outlined in this guide, researchers can ensure the generation of high-quality, reliable, and reproducible data in their L-Asparagine-related studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
Cross-validation of L-Asparagine-13C4,15N2 results with other quantitative methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Asparagine is critical in various fields, from cancer research to metabolic studies. This guide provides an objective comparison of the primary analytical methods used for the quantification of L-Asparagine, with a focus on the cross-validation of results obtained using the stable isotope-labeled internal standard L-Asparagine-13C4,15N2 with other prominent techniques.
This comparison includes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution, High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and enzymatic and ELISA-based assays. We present a summary of their performance characteristics, detailed experimental protocols for key methods, and a visualization of the metabolic pathway of L-Asparagine.
Quantitative Method Performance Comparison
The choice of analytical method for L-Asparagine quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the key performance characteristics of the compared methods.
| Feature | LC-MS/MS with this compound | HPLC with Fluorescence Detection (OPA Derivatization) | Enzymatic/ELISA Assays |
| Principle | Separation by liquid chromatography and detection by mass spectrometry, using a stable isotope-labeled internal standard for high accuracy. | Separation of derivatized amino acids by HPLC with detection by fluorescence. | Enzymatic conversion of L-Asparagine or antibody-based detection. |
| Specificity | Very High | High | Moderate to High |
| Sensitivity (LOQ) | Low µM to nM range[1] | ~0.76 nmol/mL (~0.76 µM)[2] | ELISA: ~4.4 µM; Fluorometric Assay: ~5 µM |
| Accuracy | High (typically 89.85–104.8%)[1] | High (typically 85.50–113.3%)[2] | Good (ELISA shows R² > 0.97 vs LC-MS) |
| Precision (%RSD) | High (Intra-day: 0.28–5.64%; Inter-day: 2.17–6.46%)[1] | High (Intra-day and Inter-day < 15%)[3][4] | Good |
| Linearity | Excellent (e.g., 1.95–125 µM)[1] | Good (e.g., 0.76–90.83 nmol/mL)[2] | Good within the defined range |
| Sample Throughput | Moderate to High | Moderate | High |
| Cost | High (instrumentation) | Moderate | Low to Moderate |
| Cross-Validation | Serves as a "gold standard" for cross-validation of other methods. | Can be validated against LC-MS/MS. | ELISA kits are often validated against LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the key quantitative methods discussed.
LC-MS/MS Quantification of L-Asparagine using this compound
This method utilizes the principle of stable isotope dilution for highly accurate and precise quantification.
a. Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of this compound internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Agilent HILIC Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Asparagine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
L-Asparagine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
c. Quantification: The concentration of L-Asparagine is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of L-Asparagine and a fixed concentration of the internal standard.
HPLC with Pre-column Derivatization and Fluorescence Detection
This method is a robust and sensitive alternative to LC-MS/MS.
a. Sample Preparation:
-
Deproteinize 100 µL of plasma or serum with 100 µL of 4% sulfosalicylic acid.[2]
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Take an aliquot of the supernatant for derivatization.
b. Derivatization with o-Phthalaldehyde (OPA):
-
In a vial, mix 50 µL of the sample supernatant with a derivatizing reagent containing OPA and a thiol (e.g., 2-mercaptoethanol).[2]
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or borate buffer at a specific pH.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[4]
d. Quantification: The concentration of L-Asparagine is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from L-Asparagine standards.
Enzymatic/ELISA Assays
These assays offer high throughput and ease of use.
a. Principle:
-
Enzymatic Assay: L-Asparaginase hydrolyzes L-Asparagine to L-Aspartate and ammonia. The ammonia produced is then quantified, often through a colorimetric or fluorometric reaction.
-
ELISA: A competitive immunoassay where L-Asparagine in the sample competes with a labeled L-Asparagine for binding to a limited number of anti-L-Asparagine antibody-coated wells.
b. General Procedure (based on a generic kit):
-
Prepare standards and samples according to the kit protocol.
-
Add samples and standards to the wells of the microplate.
-
For ELISA, add the detection antibody and substrate. For enzymatic assays, add the enzyme and detection reagents.
-
Incubate for the specified time and temperature.
-
Read the absorbance or fluorescence on a microplate reader.
c. Quantification: The concentration of L-Asparagine is determined by comparing the signal from the sample to a standard curve generated with known concentrations of L-Asparagine.
Mandatory Visualizations
To further elucidate the context of L-Asparagine quantification, the following diagrams illustrate the metabolic pathway of L-Asparagine and a typical experimental workflow.
Caption: L-Asparagine Metabolic Pathway.
Caption: General Experimental Workflow.
References
- 1. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. An isocratic fluorescence HPLC assay for the monitoring of l-asparaginase activity and l-asparagine depletion in children receiving E. colil-asparaginase for the treatment of acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Enrichment Verification of L-Asparagine-¹³C₄,¹⁵N₂
For researchers in drug development and the broader scientific community, the isotopic purity of stable isotope-labeled compounds is paramount for the accuracy and reliability of experimental results. This guide provides a comparative analysis of commercially available L-Asparagine-¹³C₄,¹⁵N₂, offering insights into its isotopic enrichment verification through established analytical techniques.
Comparative Analysis of L-Asparagine-¹³C₄,¹⁵N₂ and Alternatives
The selection of an appropriate isotopically labeled L-Asparagine depends on the specific experimental needs. L-Asparagine-¹³C₄,¹⁵N₂ is a powerful tool for metabolic flux analysis and quantitative proteomics, offering distinct mass shifts that are readily detectable by mass spectrometry.[1][2] Alternatives include deuterated and ¹⁵N-labeled variants, each with unique applications.
Table 1: Comparison of L-Asparagine-¹³C₄,¹⁵N₂ from Various Suppliers
| Supplier | Product Name | Catalog Number | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N) | Chemical Purity |
| Sigma-Aldrich | L-Asparagine-¹³C₄,¹⁵N₂ | 641952 | ≥99 atom % | ≥98 atom % | ≥95% (CP)[3] |
| Cambridge Isotope Laboratories | L-Asparagine·H₂O (¹³C₄, 99%; ¹⁵N₂, 99%) | CNLM-3819-H | 99% | 99% | 98%[4][5] |
| MedchemExpress | L-Asparagine-¹³C₄,¹⁵N₂ | HY-N0667S7 | Not Specified | Not Specified | Not Specified[1] |
Table 2: Comparison of Alternative Isotopically Labeled L-Asparagine
| Product Name | Labeling | Key Applications |
| L-Asparagine-¹⁵N₂ | Two ¹⁵N atoms | Protein quantification and structural NMR studies.[6][7] |
| L-Asparagine-d₃ | Three deuterium atoms | Tracer for metabolic studies, internal standard for mass spectrometry.[8][9] |
Experimental Protocols for Isotopic Enrichment Verification
The primary techniques for verifying the isotopic enrichment of L-Asparagine-¹³C₄,¹⁵N₂ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the level and position of isotopic labeling.
Mass Spectrometry (MS) for Isotopic Purity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopic distribution of labeled compounds.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of L-Asparagine-¹³C₄,¹⁵N₂ in a suitable solvent (e.g., 0.1 N HCl).
-
Perform serial dilutions to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Analysis:
-
Perform analysis using positive-ion electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.
-
Monitor the transition of the precursor ion (M+H)+ to a specific product ion. For L-Asparagine-¹³C₄,¹⁵N₂, the expected mass shift is +6 amu compared to the unlabeled compound.
-
Acquire data across the entire isotopic cluster to determine the relative abundance of each isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Verification
Quantitative NMR (qNMR) provides detailed information about the specific positions of the isotopic labels within the molecule.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of L-Asparagine-¹³C₄,¹⁵N₂ in a deuterated solvent (e.g., D₂O with a known internal standard).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum to confirm the chemical identity and purity.
-
The presence of ¹³C satellites flanking the proton signals can provide an initial indication of ¹³C enrichment.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show signals only for the ¹³C-labeled carbon atoms, confirming their presence and providing information about their chemical environment. The absence of signals at the chemical shifts corresponding to natural abundance ¹²C confirms high enrichment.
-
-
¹⁵N NMR Analysis:
-
If required, ¹⁵N NMR can directly detect the ¹⁵N nuclei, though it is less common due to lower sensitivity. Heteronuclear correlation experiments like ¹H-¹⁵N HSQC are more frequently used in the context of labeled proteins.
-
Workflow for Isotopic Enrichment Verification
The following diagram illustrates a typical workflow for the verification of isotopic enrichment in L-Asparagine-¹³C₄,¹⁵N₂.
Caption: Workflow for verifying the isotopic enrichment of L-Asparagine-¹³C₄,¹⁵N₂.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. L-Asparagine-13C4,15N2 ≥99 atom % 13C, ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-3819-H-0.1 [isotope.com]
- 5. L-Asparagine·HâO (¹³Câ, 99%; ¹âµNâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-Asparagine·HâO (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. L-Asparagine·HâO (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-3286-0.25 [isotope.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. caymanchem.com [caymanchem.com]
A Head-to-Head Battle of Proteomic Titans: Benchmarking L-Asparagine-13C4,15N2 Metabolic Labeling Against Chemical Labeling Techniques
For researchers, scientists, and drug development professionals at the forefront of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of metabolic labeling using L-Asparagine-13C4,15N2 against two widely adopted chemical labeling techniques: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). By presenting supporting experimental data, detailed protocols, and illustrative pathway diagrams, we aim to empower you with the critical information needed to select the optimal strategy for your research endeavors.
Metabolic labeling with stable isotopes, such as this compound, offers a powerful in vivo approach to introduce a mass difference in proteins between experimental conditions. This method, conceptually similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the combination of samples at the cellular level, minimizing downstream experimental variability. In contrast, chemical labeling techniques like TMT and iTRAQ employ isobaric tags to label peptides in vitro after protein extraction and digestion.
Quantitative Performance: A Data-Driven Comparison
To provide a clear and concise overview of the performance of these techniques, the following tables summarize key quantitative metrics based on systematic comparative studies in the field. The data presented here is extrapolated from studies comparing metabolic labeling with chemical labeling techniques. This compound, as a metabolic labeling reagent, is expected to exhibit performance characteristics similar to those of other stable isotope-labeled amino acids used in such studies.
| Performance Metric | Metabolic Labeling (e.g., this compound / SILAC) | Isobaric Chemical Labeling (TMT & iTRAQ) | Label-Free Quantification |
| Quantification Accuracy | High | High | Moderate |
| Quantification Precision | High | Very High | Lower |
| Quantification Reproducibility | High | Very High | Lower |
| Proteome Coverage (Identified Proteins) | High | Moderate | Highest |
| Sample Multiplexing | Low (typically 2-3 samples) | High (up to 16-plex or more) | High (virtually unlimited) |
| Point of Sample Combination | Early (cell/tissue level) | Late (peptide level) | N/A (analyzed individually) |
| Potential for Labeling Bias | Low (in vivo incorporation) | Moderate (in vitro chemical reactions) | N/A |
In-Depth Look: Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| This compound (Metabolic Labeling) | - High Accuracy and Precision: Early sample pooling minimizes experimental error.[1][2] - Physiologically Relevant: Labeling occurs within living cells, reflecting the true biological state.[1] - Low Chemical Artifacts: Avoids potential side reactions associated with chemical labeling.[2][3] | - Limited to Cell Culture: Not readily applicable to tissue or fluid samples.[1] - Requires Proliferating Cells: Dependent on cell division for label incorporation. - Potentially Slower Workflow: Requires time for complete metabolic incorporation of the labeled amino acid. |
| TMT & iTRAQ (Chemical Labeling) | - High Throughput: Allows for the simultaneous analysis of multiple samples (up to 16 or more).[1][4] - Broad Sample Applicability: Can be used with virtually any sample type, including tissues and biofluids.[2] - High Precision and Reproducibility: Isobaric nature allows for precise relative quantification.[5] | - Potential for Ratio Distortion: Co-isolation of interfering ions can affect quantification accuracy.[4] - Higher Cost: Isotope labeling kits can be expensive.[4] - Potential for Incomplete Labeling: In vitro reactions may not go to completion, introducing variability. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the successful implementation of any quantitative proteomics technique. Below are generalized protocols for metabolic labeling with this compound, as well as for TMT and iTRAQ labeling.
Metabolic Labeling with this compound
This protocol is analogous to a standard SILAC workflow.
-
Cell Culture Preparation: Culture two populations of cells. One population is grown in standard medium ("light"), while the other is grown in a medium where normal L-asparagine is replaced with this compound ("heavy").
-
Metabolic Labeling: Allow the cells to proliferate for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the labeled asparagine into the proteome.
-
Experimental Treatment: Apply the experimental conditions to the "light" and "heavy" cell populations.
-
Sample Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs to determine the relative protein abundance between the two conditions.
TMT/iTRAQ Labeling
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
Labeling Reaction: Label the peptides from each sample with a specific isobaric tag (TMT or iTRAQ reagent) according to the manufacturer's protocol. This typically involves incubating the peptides with the reagent for a set period.
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching agent.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Sample Cleanup and Fractionation: Desalt the pooled sample and, if necessary, fractionate the peptides to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will fragment the peptides, releasing reporter ions from the isobaric tags.
-
Data Analysis: Identify the peptides based on their fragmentation patterns and quantify their relative abundance by comparing the intensities of the reporter ions.[6]
Visualizing the Biological Context: Asparagine in Cellular Signaling
To understand the biological relevance of studying asparagine metabolism, it is crucial to visualize its role in key cellular pathways. Asparagine levels are intricately linked to the mTOR and ATF4 signaling pathways, which are central regulators of cell growth, proliferation, and stress response.
Caption: Asparagine's role in mTOR and ATF4 signaling pathways.
Conclusion: Selecting the Right Tool for the Job
The choice between metabolic labeling with this compound and chemical labeling with TMT or iTRAQ depends heavily on the specific research question, sample type, and experimental design.
-
For studies focusing on dynamic cellular processes in culture with a high demand for accuracy and physiological relevance, metabolic labeling with this compound is an excellent choice. Its ability to minimize experimental error by allowing for early sample pooling is a significant advantage.
-
For high-throughput studies involving multiple conditions or patient samples, particularly those derived from tissues or biofluids, the multiplexing capabilities of TMT and iTRAQ are unparalleled. These techniques offer a robust and efficient way to analyze a large number of samples simultaneously.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers to make an informed decision and generate high-quality, reliable quantitative proteomics data.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine couples mitochondrial respiration to ATF4 activity and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Guide to Inter-Laboratory Comparison of Proteomic Data Using L-Asparagine-13C4,15N2 Standards
This guide provides a framework for conducting reproducible quantitative proteomics studies across multiple laboratories. It highlights the use of L-Asparagine-13C4,15N2 as a stable isotope-labeled internal standard to enhance data accuracy and comparability. The methodologies and data presented herein are based on established principles of stable isotope labeling by amino acids in cell culture (SILAC) and are intended to serve as a best-practice model for researchers, scientists, and drug development professionals.
Introduction to Inter-Laboratory Proteomic Studies
Quantitative proteomics is a powerful tool for discovering biomarkers and understanding disease mechanisms. However, variability in experimental protocols and instrumentation across different laboratories can lead to inconsistent results, hindering collaboration and data validation.[1][2][3] Stable isotope labeling techniques, such as SILAC, are designed to minimize experimental error by allowing for the early-stage mixing of samples, which are then processed and analyzed together.[4][5][6] This guide focuses on the application of this compound, a heavy variant of the amino acid asparagine, as an internal standard for improving the reproducibility of protein quantification in multi-lab studies.
Principle of this compound Labeling
The core principle involves growing one population of cells in a medium containing the naturally abundant "light" L-Asparagine, while another population is cultured in a medium where the standard asparagine has been replaced with "heavy" this compound. Over several cell divisions, the heavy asparagine is incorporated into the entire proteome of the second cell population.[4][5]
Once the experimental endpoint is reached, the "light" and "heavy" cell populations are mixed in a 1:1 ratio. This mixed sample is then subjected to standard proteomics workflows, including protein extraction, digestion, and mass spectrometry analysis. Because the light and heavy samples are processed together, any variations in sample handling, digestion efficiency, or instrument performance will affect both samples equally.[6] In the mass spectrometer, the peptides containing the heavy asparagine will have a predictable mass shift compared to their light counterparts, allowing for accurate relative quantification of protein abundance.
Experimental Protocols
The following protocols provide a detailed methodology for a hypothetical inter-laboratory comparison study.
Cell Culture and Metabolic Labeling
-
Cell Line: A common, well-characterized human cell line (e.g., HeLa or HEK293) should be used across all participating laboratories.
-
Culture Media: For "light" samples, cells are cultured in DMEM formulated without L-Glutamine, L-Arginine, L-Lysine, and L-Asparagine. This medium is supplemented with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and standard concentrations of L-Glutamine, L-Arginine, L-Lysine, and L-Asparagine.
-
For "heavy" samples, the "light" L-Asparagine is replaced with this compound at the same concentration.
-
Labeling Duration: Cells should be cultured for at least five to six doublings to ensure near-complete incorporation (>97%) of the heavy amino acid.[4] Labeling efficiency should be confirmed by mass spectrometry analysis of a small aliquot of protein extract.
Sample Preparation and Protein Extraction
-
Harvesting: Cells are washed with ice-cold PBS and harvested by scraping.
-
Mixing: "Light" and "heavy" cell pellets are combined at a precise 1:1 ratio based on cell count or total protein concentration.
-
Lysis: The combined cell pellet is resuspended in a lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, 150 mM NaCl, with protease and phosphatase inhibitors).
-
Sonication: The lysate is sonicated on ice to shear DNA and ensure complete cell lysis.
-
Centrifugation: The lysate is centrifuged at high speed to pellet cell debris. The supernatant containing the soluble proteins is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to denature the proteins and prevent disulfide bond reformation.[7]
-
Digestion: The protein solution is diluted to reduce the urea concentration, and trypsin is added at a 1:50 enzyme-to-protein ratio. The digestion is carried out overnight at 37°C.[8]
Peptide Cleanup
-
Desalting: The digested peptide mixture is acidified with trifluoroacetic acid (TFA) and desalted using a C18 solid-phase extraction (SPE) column or StageTip.[9][10] This step removes salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elution and Drying: Peptides are eluted from the C18 material and dried down in a vacuum centrifuge.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system is recommended.[11]
-
Chromatography: Peptides are resuspended in a loading buffer (e.g., 0.1% formic acid) and separated on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
Data Analysis
-
Database Search: The raw mass spectrometry data is processed using a software platform like MaxQuant or Proteome Discoverer.[12][13] The MS/MS spectra are searched against a human protein database to identify the peptides.
-
Quantification: The software identifies and quantifies the "light" and "heavy" peptide pairs based on their mass difference and chromatographic co-elution. Protein ratios are calculated as the median of the corresponding peptide ratios.
-
Statistical Analysis: Statistical tests are performed to identify proteins with significant changes in abundance between the two conditions.
Data Presentation: A Hypothetical Inter-Lab Comparison
The following table presents hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each lab analyzed the same 1:1 mixture of "light" and "heavy" labeled cell lysates. The data illustrates the expected level of reproducibility when using this compound standards.
| Protein | Theoretical H/L Ratio | Lab A H/L Ratio | Lab B H/L Ratio | Lab C H/L Ratio | Average H/L Ratio | Inter-Lab CV (%) | Intra-Lab CV (Lab A, n=3) (%) |
| GAPDH | 1.00 | 1.02 | 0.98 | 1.01 | 1.00 | 2.04 | 3.5 |
| ACTB | 1.00 | 0.99 | 1.03 | 0.97 | 1.00 | 3.06 | 4.1 |
| EGFR | 1.00 | 1.05 | 1.01 | 1.06 | 1.04 | 2.52 | 3.8 |
| HSP90 | 1.00 | 0.97 | 0.99 | 1.00 | 0.99 | 1.53 | 2.9 |
| PCNA | 1.00 | 1.08 | 1.04 | 1.09 | 1.07 | 2.45 | 4.5 |
H/L Ratio: Heavy to Light Ratio; CV: Coefficient of Variation
Mandatory Visualization
Caption: Experimental workflow for inter-lab proteomic comparison.
Caption: A generic cell signaling pathway example.
Conclusion
The use of stable isotope-labeled standards like this compound is a robust strategy for improving the reproducibility and reliability of quantitative proteomics data across different laboratories. By minimizing variability introduced during sample preparation and analysis, this approach facilitates more effective collaboration and allows for the confident comparison of datasets. The protocols and data presented in this guide offer a practical framework for researchers aiming to conduct high-quality, inter-laboratory proteomic studies.
References
- 1. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Interlaboratory studies and initiatives developing standards for proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein digestion, peptide clean-up and LC-MS/MS analysis [bio-protocol.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. google.com [google.com]
- 13. Preprocessing of Protein Quantitative Data Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling L-Asparagine-13C4,15N2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and operational plans for the handling and disposal of L-Asparagine-13C4,15N2. Adherence to these guidelines is essential to ensure a safe laboratory environment and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Googles | Must feature side protection. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Gloves | Nitrile rubber, minimum thickness of 0.11 mm. | Provides a chemical-resistant barrier to prevent skin contact. |
| Respiratory Protection | N95 Respirator | NIOSH-approved or equivalent. | Necessary when handling the powder to prevent inhalation of dust particles.[1] |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound is crucial to prevent contamination and ensure the integrity of experimental results. The following workflow outlines the procedural steps for safe handling.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
As this compound contains stable, non-radioactive isotopes, its disposal should follow standard procedures for chemical waste. It is crucial to adhere to local, state, and federal regulations.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Sealed, labeled chemical waste container. | "Hazardous Waste," Chemical Name, and Quantity. | Collect in a designated container. Do not mix with other waste streams. Arrange for pickup by certified hazardous waste disposal service. |
| Contaminated Labware | Puncture-resistant sharps container for glass; designated chemical waste bag for plastics. | "Hazardous Waste," and a description of the contents. | Segregate from non-contaminated waste. Dispose of through the institution's chemical waste management program. |
| Aqueous Solutions | Labeled chemical waste container. | "Hazardous Waste," Chemical Name, Solvent, and Concentration. | Do not pour down the drain. Collect in a compatible, sealed container for chemical waste disposal. |
The following logical diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Decision-making process for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
